Product packaging for 2-Bromobenzoylacetonitrile(Cat. No.:CAS No. 53882-80-7)

2-Bromobenzoylacetonitrile

Cat. No.: B1278727
CAS No.: 53882-80-7
M. Wt: 224.05 g/mol
InChI Key: KETIGQNBJUHYCA-UHFFFAOYSA-N
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Description

2-Bromobenzoylacetonitrile is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO B1278727 2-Bromobenzoylacetonitrile CAS No. 53882-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETIGQNBJUHYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443760
Record name 2-Bromobenzoylacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53882-80-7
Record name 2-Bromobenzoylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-bromophenyl)-3-oxopropanenitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Bromobenzoylacetonitrile chemical properties and structure [cid:4]

Author: BenchChem Technical Support Team. Date: December 2025

Starting Chemistry Search

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Broadening Data Collection

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Gathering Chemical Data

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Refining Data Acquisition

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Analyzing current findings

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Consolidating Findings & Reporting

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An In-depth Technical Guide to 2-Bromobenzoylacetonitrile (CAS: 53882-80-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromobenzoylacetonitrile, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. This document details its physicochemical properties, synthesis, reactivity, and potential biological applications, supported by experimental protocols and data analysis.

Chemical Properties and Data

This compound, also known as 3-(2-bromophenyl)-3-oxopropanenitrile, is a ketone and nitrile functionalized aromatic compound. Its structure lends itself to a variety of chemical transformations, making it a valuable building block for more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Reference
CAS Number 53882-80-7[1]
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.06 g/mol [1]
Synonyms 3-(2-bromophenyl)-3-oxopropanenitrile[1]
Purity Typically ≥97%[1]
InChI Key KETIGQNBJUHYCA-UHFFFAOYSA-N[1]

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peaks/Signals
¹H NMR Aromatic protons (multiplet, ~7.2-7.8 ppm, 4H), Methylene protons (singlet, ~4.0-4.5 ppm, 2H)
¹³C NMR Carbonyl carbon (~185-195 ppm), Nitrile carbon (~115-120 ppm), Aromatic carbons (~125-140 ppm), Methylene carbon (~30-40 ppm)
FTIR (cm⁻¹) ~2250 (C≡N stretch), ~1680 (C=O stretch, aromatic ketone), ~3050-3100 (aromatic C-H stretch), ~1580 (C=C aromatic stretch)
Mass Spec (m/z) [M]+ at ~223/225 (due to Br isotopes), fragments corresponding to loss of CN, CO, Br.

Note: Predicted data is based on typical values for similar functional groups and structures found in related compounds such as benzoylacetonitrile and brominated aromatics.[2][3][4][5][6][7]

Synthesis of this compound

A common and effective method for the synthesis of β-ketonitriles like this compound is the Claisen condensation of an appropriate ester with a nitrile. In this case, ethyl 2-bromobenzoate can be condensed with acetonitrile using a strong base such as sodium ethoxide.

Experimental Protocol: Claisen Condensation

Materials:

  • Ethyl 2-bromobenzoate

  • Acetonitrile (anhydrous)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add anhydrous acetonitrile to the flask and heat the mixture to reflux.

  • Slowly add a solution of ethyl 2-bromobenzoate in anhydrous toluene from the dropping funnel.

  • Continue refluxing the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the residue with 1 M hydrochloric acid to a pH of approximately 3-4.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Synthesis workflow for this compound.

Chemical Reactivity and Applications in Heterocyclic Synthesis

The presence of a ketone, a nitrile, and an active methylene group makes this compound a versatile precursor for the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in drug development.

Synthesis of Pyrazole Derivatives

β-Ketonitriles react with hydrazine derivatives to form aminopyrazoles. This reaction is a cornerstone in the synthesis of a wide range of biologically active pyrazole compounds.

Experimental Protocol: Synthesis of 3-Amino-5-(2-bromophenyl)pyrazole

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or acetic acid

Procedure:

  • Dissolve this compound in ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Wash the crude product with cold ethanol or water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure 3-amino-5-(2-bromophenyl)pyrazole.[8][9]

Synthesis of Pyridine Derivatives

The reaction of β-ketonitriles with various reagents can lead to the formation of substituted pyridines. For example, a multicomponent reaction involving an aldehyde and an active methylene compound can yield highly functionalized pyridine derivatives.

Experimental Protocol: Synthesis of Substituted Pyridines

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • A basic catalyst (e.g., piperidine or guanidine carbonate)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound, the aromatic aldehyde, and malononitrile in ethanol.

  • Add a catalytic amount of piperidine or guanidine carbonate to the mixture.

  • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain the desired substituted pyridine.[10][11]

Potential Biological Activity and Signaling Pathway Involvement

While direct and extensive biological studies on this compound are limited, derivatives of benzoylacetonitrile have shown promising anti-inflammatory and potential anticancer activities.[12][13]

Anti-inflammatory Activity

Studies on benzoylacetonitrile derivatives have indicated that they can exert anti-inflammatory effects by suppressing the activation of microglia and inhibiting the production of pro-inflammatory cytokines. This activity is often linked to the modulation of key inflammatory signaling pathways.[1] One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Some benzoylacetonitriles have been shown to suppress the activation of this pathway.[12][14]

Mechanism of Action: In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α. Benzoylacetonitrile derivatives may inhibit this pathway, potentially by interfering with IKK activation or the subsequent steps leading to NF-κB nuclear translocation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates BZA 2-Bromobenzoyl- acetonitrile BZA->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines transcribes

Potential inhibition of the NF-κB signaling pathway.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of heterocyclic compounds with potential applications in drug discovery and materials science. Its reactivity allows for the facile synthesis of pyrazoles, pyridines, and other important scaffolds. Furthermore, the benzoylacetonitrile core has been associated with anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway, making its derivatives interesting candidates for further pharmacological investigation. This guide provides a foundational understanding for researchers and scientists to explore the full potential of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Bromobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromobenzoylacetonitrile, also known as 3-(2-bromophenyl)-3-oxopropanenitrile. This compound is a valuable intermediate in organic synthesis, particularly in the construction of various heterocyclic systems and pharmacologically active molecules.[1][2] This document details the primary synthetic route, an adaptable experimental protocol, and the expected physicochemical and spectral properties of the target compound.

Introduction

This compound is a bifunctional molecule featuring a ketone and a nitrile group, making it a versatile precursor in synthetic chemistry. The presence of the bromine atom on the phenyl ring provides a handle for further functionalization, for instance, through cross-coupling reactions. Its structural motif is of interest in medicinal chemistry for the development of novel therapeutic agents.[1]

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Claisen condensation of a methyl 2-bromobenzoate with acetonitrile using a strong base. This reaction involves the deprotonation of acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of methoxide yields the desired β-ketonitrile.

Reaction Scheme

G Synthesis of this compound via Claisen Condensation R1 Methyl 2-bromobenzoate P1 This compound R1->P1 + R2 R2 Acetonitrile Re1 Strong Base (e.g., NaH, NaNH2) Re2 Anhydrous Solvent (e.g., THF, Toluene) P2 Methanol G Experimental Workflow for the Synthesis of this compound A Reaction Setup: - Flame-dried glassware - NaH in anhydrous toluene - N₂ atmosphere B Reactant Addition: - Cool to 0 °C - Add methyl 2-bromobenzoate and acetonitrile in toluene dropwise A->B C Reaction: - Warm to room temperature - Reflux for 4-6 hours - Monitor by TLC B->C D Work-up: - Cool to 0 °C - Quench with 1 M HCl C->D E Extraction: - Extract with ethyl acetate (3x) D->E F Washing: - Wash with sat. NaHCO₃ and brine E->F G Drying and Concentration: - Dry over MgSO₄ - Remove solvent in vacuo F->G H Purification: - Column chromatography or recrystallization G->H I Characterization: - NMR, IR, MS, MP H->I G Synthetic Utility of this compound Start This compound A Cyclocondensation Reactions Start->A B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->B C Heterocyclic Scaffolds (Pyrimidines, Pyridines, etc.) A->C D Functionalized Aromatics B->D E Drug Discovery Libraries C->E D->E

References

Spectroscopic Analysis of 2-Bromobenzoylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured framework for the spectroscopic data of 2-Bromobenzoylacetonitrile (also known as 3-(2-bromophenyl)-3-oxopropanenitrile). Despite a comprehensive search of available scientific literature and chemical databases, a complete set of experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for this specific compound could not be located.

The following sections provide standardized tables for the presentation of such data, a general experimental protocol for the acquisition of spectroscopic information, and a workflow diagram for the analytical process. This guide is intended to be a resource for researchers who may synthesize or acquire this compound and wish to document its spectroscopic characteristics.

Spectroscopic Data Tables

The tables below are formatted for the clear and concise presentation of NMR and IR data. Researchers can populate these tables with their experimentally determined values.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment

Solvent and instrument frequency should be noted.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment

Solvent and instrument frequency should be noted.

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment

Sample preparation method (e.g., KBr pellet, thin film) should be noted.

Experimental Protocols

The following are general procedures for obtaining NMR and IR spectra of a solid organic compound like this compound. Specific parameters should be optimized for the instrument and sample in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled pulse sequence is typically used. A larger number of scans is generally required for ¹³C NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum of the empty sample compartment is first recorded. Then, the spectrum of the sample is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Chemical Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR Process_NMR Process NMR Data (FT, Phasing, Referencing) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction) IR->Process_IR Interpret_NMR Interpret NMR Spectra (Chemical Shifts, Coupling) Process_NMR->Interpret_NMR Interpret_IR Interpret IR Spectrum (Functional Groups) Process_IR->Interpret_IR Structure Structural Elucidation Interpret_NMR->Structure Interpret_IR->Structure

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Physical properties of 2-Bromobenzoylacetonitrile (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzoylacetonitrile, with the CAS Number 53882-80-7, is a chemical compound of interest in organic synthesis and drug discovery. Its molecular structure, featuring a brominated benzene ring attached to a benzoylacetonitrile core, makes it a potential intermediate for the synthesis of various heterocyclic compounds and pharmacologically active molecules. An understanding of its physical properties, such as melting point and solubility, is fundamental for its effective use in research and development, including reaction setup, purification, and formulation.

Physicochemical Properties

A summary of the basic physicochemical identifiers for this compound is provided below. The melting point and solubility are key physical properties that require experimental determination.

PropertyValue
IUPAC Name 3-(2-bromophenyl)-3-oxopropanenitrile
Synonyms This compound
CAS Number 53882-80-7
Molecular Formula C₉H₆BrNO
Molecular Weight 224.06 g/mol
Appearance Yellow powder[1]

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range. The sharpness of the melting point is often used as an indicator of purity.

Quantitative Data

The specific melting point of this compound is not widely reported in scientific literature or chemical databases. The following table is provided as a template for recording experimentally determined values.

ParameterTemperature (°C)
Onset of Melting
Completion of Melting
Melting Range
Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.

Materials and Equipment:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound (finely powdered)

  • Mortar and pestle

  • Spatula

  • Thermometer (if not integrated into the apparatus)

  • Safety goggles

Procedure:

  • Sample Preparation:

    • Place a small amount of this compound into a clean, dry mortar and gently grind it into a fine powder using a pestle.

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Ensure the melting point apparatus is clean and calibrated.

    • Carefully insert the capillary tube containing the sample into the designated slot in the heating block of the apparatus.

    • If using a manual apparatus, ensure the thermometer is correctly positioned with the bulb close to the sample.

  • Melting Point Measurement:

    • Turn on the heating element of the apparatus.

    • For an unknown sample, a preliminary rapid heating can be performed to estimate the approximate melting range. Allow the apparatus to cool before performing a more accurate measurement.

    • For the accurate measurement, set the heating rate to a slow and steady increase, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Continue to observe the sample and record the temperature at which the last solid crystal melts (completion of melting).

    • The two recorded temperatures constitute the melting point range.

  • Post-Measurement:

    • Turn off the heating element and allow the apparatus to cool down.

    • Carefully remove the capillary tube and dispose of it in the appropriate glass waste container.

Solubility Profile

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.

Quantitative and Qualitative Data
SolventQualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble)Quantitative Solubility ( g/100 mL at a specific temperature)
Water
Ethanol
Methanol
Acetone
Dichloromethane
Toluene
Hexane
Ethyl Acetate
Experimental Protocol: Qualitative and Semi-Quantitative Solubility Determination

This protocol describes a method to determine the qualitative and semi-quantitative solubility of a solid organic compound in various solvents.

Materials and Equipment:

  • Test tubes and rack

  • Vortex mixer or stirring rods

  • Graduated pipettes or cylinders

  • Analytical balance

  • Spatula

  • Sample of this compound

  • A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

  • Safety goggles and appropriate gloves

Procedure:

  • Qualitative Solubility Assessment:

    • Place a small, consistent amount (e.g., 10 mg) of this compound into a series of labeled test tubes.

    • To each test tube, add 1 mL of a different solvent.

    • Vigorously agitate the mixture using a vortex mixer or by stirring with a clean glass rod for a set period (e.g., 1-2 minutes).

    • Visually observe each tube to determine if the solid has completely dissolved.

    • Record the results as "soluble," "sparingly soluble" (if partially dissolved), or "insoluble."

  • Semi-Quantitative Solubility Determination (for solvents where the compound is soluble):

    • Weigh a specific amount of this compound (e.g., 100 mg) and place it in a test tube.

    • Add a small, measured volume of the solvent (e.g., 0.5 mL) to the test tube.

    • Agitate the mixture until the solid is fully dissolved.

    • Continue to add small, measured increments of the solute until a saturated solution is formed (i.e., a small amount of undissolved solid remains after thorough mixing).

    • Record the total mass of the solute and the total volume of the solvent used to create the saturated solution.

    • Calculate the approximate solubility in g/100 mL.

    • It is recommended to perform this at a controlled temperature.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the melting point and solubility of this compound.

G cluster_0 Melting Point Determination cluster_1 Solubility Determination A Prepare Finely Powdered Sample B Pack Sample into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Slowly (1-2 °C/min) C->D E Record Onset and Completion of Melting D->E F Determine Melting Range E->F End End: Physical Properties Profiled F->End G Add Known Mass of Solute to Test Tubes H Add Known Volume of Various Solvents G->H I Agitate Vigorously H->I J Observe and Record Qualitative Solubility I->J K Perform Semi-Quantitative Determination (if soluble) J->K L Calculate Approximate Solubility K->L L->End Start Start: Characterize This compound cluster_0 cluster_0 Start->cluster_0 cluster_1 cluster_1 Start->cluster_1

Caption: Workflow for determining the physical properties of this compound.

References

Molecular weight and formula of 2-Bromobenzoylacetonitrile [cid:4]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 2-Bromobenzoylacetonitrile (also known as 3-(2'-Bromophenyl)-3-oxopropanenitrile). This document is intended for use by researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Core Compound Information

ParameterValueReference
Chemical Formula C₉H₆BrNO[1]
Molecular Weight 224.06 g/mol [1]
CAS Number 53882-80-7[1]
Synonyms 3-(2'-Bromophenyl)-3-oxopropanenitrile[1][2]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueNotes
Melting Point 36-38 °C
Boiling Point 358.0 ± 27.0 °CPredicted
Density 1.523 g/cm³
pKa 6.41 ± 0.10Predicted
Purity 97%As per typical commercial grade

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles for similar compounds and serve as a guide for laboratory procedures.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of a 2-bromobenzoate ester with acetonitrile in the presence of a strong base. A representative experimental protocol is as follows:

Materials:

  • Methyl 2-bromobenzoate

  • Anhydrous acetonitrile

  • Sodium ethoxide

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene and sodium ethoxide.

  • Slowly add anhydrous acetonitrile to the stirred suspension at room temperature.

  • To this mixture, add a solution of methyl 2-bromobenzoate in anhydrous toluene dropwise over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Prepare a sample by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Acquire ¹H and ¹³C NMR spectra. The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons and the methylene protons of the acetonitrile group. The ¹³C NMR spectrum would display resonances for the carbonyl carbon, the nitrile carbon, and the aromatic carbons.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and subsequent purification and analysis of this compound.

experimental_workflow Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants Methyl 2-bromobenzoate + Acetonitrile + Sodium Ethoxide reaction Condensation Reaction (Reflux in Toluene) reactants->reaction workup Acidic Workup & Extraction reaction->workup crude_product Crude Product workup->crude_product chromatography Column Chromatography crude_product->chromatography pure_product Pure this compound chromatography->pure_product hplc HPLC Analysis pure_product->hplc nmr NMR Spectroscopy pure_product->nmr

Caption: Synthesis and Analysis Workflow.

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.[3][4][5]

General Precautions:

  • Work in a well-ventilated fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]

  • Avoid inhalation, ingestion, and contact with skin and eyes.[3][5]

  • In case of contact, rinse the affected area immediately with plenty of water.[5]

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3][4]

Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activity or associated signaling pathways of this compound. As a bromo-substituted benzoyl compound, it serves as a versatile intermediate in synthetic chemistry, potentially for the creation of novel drug candidates.[6] Its utility in drug development stems from the ability to further functionalize the molecule to interact with various biological targets.[6] Researchers may utilize this compound as a building block for screening libraries aimed at discovering new therapeutic agents. Further research is required to elucidate any specific biological effects and mechanisms of action.

References

The Synthetic Versatility of β-Ketonitriles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis and application of β-ketonitriles, offering a critical review of key synthetic methodologies and their expanding role in medicinal chemistry and organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage these versatile intermediates.

β-Ketonitriles are a highly valuable class of organic compounds characterized by a ketone and a nitrile group separated by a methylene bridge. This unique structural motif imparts a rich chemical reactivity, making them powerful intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. Their ability to participate in a variety of chemical transformations has led to the development of numerous synthetic methodologies and their application in the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the key literature on the synthesis and applications of β-ketonitriles, with a focus on providing practical experimental details and comparative data for researchers.

Key Synthetic Methodologies

The synthesis of β-ketonitriles has been a subject of intense research, leading to the development of several efficient and versatile methods. This section details some of the most significant and widely used protocols, including quantitative data to facilitate comparison.

N-Heterocyclic Carbene (NHC)-Catalyzed Radical Coupling

A modern and metal-free approach to β-ketonitriles involves the N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes with a radical initiator, such as azobis(isobutyronitrile) (AIBN). This method is particularly effective for the synthesis of β-ketonitriles bearing sterically demanding quaternary carbon centers.[1][2] The reaction proceeds under mild conditions and demonstrates broad substrate scope with high yields.[1][2]

Table 1: NHC-Catalyzed Radical Coupling of Aldehydes with AIBN - Substrate Scope and Yields [1]

AldehydeProductYield (%)
4-Methoxybenzaldehyde2,2-dimethyl-3-(4-methoxyphenyl)-3-oxopropanenitrile95
4-Chlorobenzaldehyde3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile92
2-Naphthaldehyde2,2-dimethyl-3-(naphthalen-2-yl)-3-oxopropanenitrile98
Thiophene-2-carbaldehyde2,2-dimethyl-3-oxo-3-(thiophen-2-yl)propanenitrile85
Cyclohexanecarboxaldehyde3-cyclohexyl-2,2-dimethyl-3-oxopropanenitrile72
Pivalaldehyde2,2,4,4-tetramethyl-3-oxopentanenitrile65

Experimental Protocol: General Procedure for NHC-Catalyzed Synthesis of β-Ketonitriles [1]

To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, the corresponding aldehyde (0.2 mmol, 1.0 equiv.), azobis(isobutyronitrile) (AIBN) (0.4 mmol, 2.0 equiv.), NHC precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) (0.04 mmol, 0.2 equiv.), and cesium carbonate (Cs₂CO₃) (0.1 mmol, 0.5 equiv.) are added. The tube is then charged with 2 mL of degassed anhydrous toluene under an argon atmosphere. The reaction mixture is stirred at 80 °C for 2-20 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 30/1) to afford the desired β-ketonitrile.[1]

Reaction Mechanism

The proposed mechanism for the NHC-catalyzed radical coupling involves the formation of a Breslow intermediate from the NHC and the aldehyde. This intermediate then undergoes a single-electron transfer (SET) with a cyanopropyl radical generated from AIBN. The resulting radical species then couple to form the β-ketonitrile product.[1]

NHC_Mechanism Aldehyde R-CHO Breslow Breslow Intermediate Aldehyde->Breslow + NHC NHC NHC NHC->Breslow Radical_Adduct Radical Adduct Breslow->Radical_Adduct + •C(CH₃)₂CN (SET) AIBN AIBN Cyanopropyl_Radical •C(CH₃)₂CN AIBN->Cyanopropyl_Radical Δ Cyanopropyl_Radical->Radical_Adduct Product β-Ketonitrile Radical_Adduct->Product Radical Coupling

NHC-Catalyzed Radical Coupling Mechanism
Palladium-Catalyzed Carbopalladation of Dinitriles

A highly selective method for the synthesis of β-ketonitriles involves the palladium-catalyzed addition of organoboron reagents to dinitriles.[3] This approach offers excellent functional group tolerance and a broad substrate scope, utilizing commercially available starting materials.[3]

Table 2: Palladium-Catalyzed Synthesis of β-Ketonitriles - Substrate Scope and Yields

DinitrileOrganoboron ReagentProductYield (%)
MalononitrilePhenylboronic acid3-oxo-3-phenylpropanenitrile85
Malononitrile4-Tolylboronic acid3-(4-tolyl)-3-oxopropanenitrile88
Malononitrile4-Methoxyphenylboronic acid3-(4-methoxyphenyl)-3-oxopropanenitrile92
Malononitrile2-Naphthylboronic acid3-(naphthalen-2-yl)-3-oxopropanenitrile81
EthylmalononitrilePhenylboronic acid2-ethyl-3-oxo-3-phenylpropanenitrile76
PhenylmalononitrilePhenylboronic acid2,3-diphenyl-3-oxopropanenitrile70

Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis of β-Ketonitriles

In a dried Schlenk tube, dinitrile (0.5 mmol), organoboronic acid (0.6 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., SPhos, 10 mol%) are dissolved in a solvent such as toluene (2 mL). A base (e.g., K₂CO₃, 1.0 mmol) is then added. The tube is sealed and the mixture is stirred at a specified temperature (e.g., 100 °C) for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Transition-Metal-Free Synthesis from Amides and Acetonitrile

A transition-metal-free approach for the synthesis of β-ketonitriles involves the reaction of amides with acetonitrile in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS).[4] This method is advantageous due to its operational simplicity and the avoidance of potentially toxic and expensive metal catalysts.[4]

Table 3: Transition-Metal-Free Synthesis from Amides - Substrate Scope and Yields [4]

AmideProductYield (%)
N,N-Dimethylbenzamide3-oxo-3-phenylpropanenitrile85
4-Methoxy-N,N-dimethylbenzamide3-(4-methoxyphenyl)-3-oxopropanenitrile90
4-Chloro-N,N-dimethylbenzamide3-(4-chlorophenyl)-3-oxopropanenitrile82
N,N-Dimethyl-1-naphthamide3-(naphthalen-1-yl)-3-oxopropanenitrile78
N,N-Dimethylcyclohexanecarboxamide3-cyclohexyl-3-oxopropanenitrile65
N,N-Dimethylpivalamide4,4-dimethyl-3-oxopentanenitrile55

Experimental Protocol: General Procedure for Transition-Metal-Free Synthesis from Amides [4]

To a solution of acetonitrile (2.0 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere is added LiHMDS (1.0 M in THF, 2.2 mmol). The mixture is stirred at this temperature for 30 minutes. A solution of the amide (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the desired β-ketonitrile.

Applications of β-Ketonitriles

The synthetic utility of β-ketonitriles is vast, with their application as key building blocks in the synthesis of a multitude of heterocyclic compounds and biologically active molecules.

Intermediates in Pharmaceutical Synthesis

β-Ketonitriles are crucial intermediates in the production of several pharmaceuticals. A notable example is the synthesis of the antidepressant duloxetine . A key precursor to duloxetine is a thiophene-substituted β-ketonitrile, highlighting the industrial relevance of efficient synthetic routes to these compounds.

Furthermore, β-ketonitriles are employed in the synthesis of diaminopyrimidines , which have shown potential as antiparasitic agents. These compounds can be synthesized from β-ketonitriles and are being investigated for their ability to inhibit dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) in parasites like Leishmania.

Building Blocks in Heterocyclic Chemistry

The reactivity of the ketone and nitrile functionalities, along with the acidic α-protons, makes β-ketonitriles exceptionally versatile precursors for the synthesis of a wide range of heterocyclic systems. They are commonly used in the synthesis of:

  • Pyridines and Pyridones: Through reactions like the Hantzsch pyridine synthesis.

  • Pyrimidines: Via condensation reactions with ureas or thioureas.

  • Pyrazoles: By reaction with hydrazines.

  • Isoxazoles: Through condensation with hydroxylamine.

  • Furans and Pyrroles: Via various cyclization strategies.

The ability to readily access these diverse heterocyclic scaffolds underscores the importance of β-ketonitriles in medicinal chemistry and drug discovery.

Experimental Workflow: A General Overview

The synthesis and purification of β-ketonitriles generally follow a standard laboratory workflow. The diagram below illustrates the typical steps involved, from reaction setup to the isolation of the pure product.

Workflow Start Reaction Setup (Reactants, Solvent, Catalyst/Base) Reaction Reaction (Stirring, Heating/Cooling) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Drying Drying of Organic Layer (e.g., Na₂SO₄, MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography, Distillation, or Recrystallization) Concentration->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis Product Pure β-Ketonitrile Analysis->Product

General Experimental Workflow for β-Ketonitrile Synthesis

Signaling Pathways and Biological Activity

While β-ketonitriles are extensively used as synthetic intermediates to create biologically active molecules, the direct interaction of β-ketonitriles themselves with specific signaling pathways is not a widely documented area of research. Their primary role in a biological context is as a scaffold to be further elaborated into a final active pharmaceutical ingredient. The biological activity of the resulting heterocyclic compounds is diverse and depends on the specific molecular structure.

Conclusion

β-Ketonitriles continue to be indispensable tools in modern organic synthesis and medicinal chemistry. The development of novel, efficient, and sustainable synthetic methods, such as the NHC-catalyzed radical coupling and transition-metal-free approaches, has significantly expanded the accessibility and utility of these versatile intermediates. Their role as key building blocks in the synthesis of a wide range of pharmaceuticals and complex heterocyclic systems ensures that research into their synthesis and applications will remain an active and fruitful area of investigation. This guide provides a foundational understanding of the key synthetic routes and applications of β-ketonitriles, equipping researchers with the knowledge to effectively utilize these powerful synthetic intermediates in their own work.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Bromobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available safety information for 2-Bromobenzoylacetonitrile (CAS No. 53882-80-7). It is intended for use by researchers, scientists, and drug development professionals. A comprehensive Safety Data Sheet (SDS) for this specific compound was not publicly available at the time of writing. The information herein is compiled from supplier data and general chemical safety guidelines. Users are strongly advised to exercise extreme caution, perform their own risk assessments, and consult with qualified safety professionals before handling this chemical.

Introduction

This compound, with the synonym 3-(2-bromophenyl)-3-oxopropanenitrile, is a chemical intermediate used in organic synthesis. Due to the presence of a bromo-phenyl group and a nitrile functional group, this compound is expected to possess toxic properties. The nitrile group, in particular, can be a source of cyanide toxicity under certain conditions. This guide aims to provide the most current and comprehensive information available on the safe handling, storage, and disposal of this compound to minimize risks in a laboratory or research setting.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueReference
CAS Number 53882-80-7[1][2][3]
Molecular Formula C₉H₆BrNO[2]
Molecular Weight 224.06 g/mol [1]
Purity 97%[1]
InChI Code 1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2[1]
InChI Key KETIGQNBJUHYCA-UHFFFAOYSA-N[1]
Country of Origin GB[1]

Hazard Identification and Toxicity

Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be toxic based on the nitrile group.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Safe Handling Protocols

Extreme care should be taken when handling this compound. The following protocols are based on general best practices for handling hazardous chemicals and information for structurally similar compounds.

A comprehensive set of PPE is mandatory to prevent any direct contact with the substance.

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any damage before use.
Body Protection A lab coat, and for larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the solid form or when engineering controls are not sufficient.
  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[6].

  • Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area[6].

  • Preparation: Before starting any work, ensure all necessary PPE is worn correctly and that the fume hood is functioning properly. Have all necessary equipment and reagents within the fume hood to minimize movement.

  • Weighing and Transfer: If handling the solid, weigh it out carefully within the fume hood to avoid generating dust. Use appropriate tools for transfer to minimize the risk of spills.

  • In Solution: When working with solutions of the compound, use a syringe or a pipette for transfers. Avoid splashing.

  • Cleaning: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

In case of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

ParameterRecommendation
Temperature Store in a cool, dry place.
Container Keep in a tightly closed, properly labeled container.
Ventilation Store in a well-ventilated area.
Incompatibilities Keep away from strong oxidizing agents and strong bases.

All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Do not pour down the drain.

First-Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow Diagrams

The following diagrams illustrate the logical flow for safe handling and emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don Appropriate PPE prep2 Verify Fume Hood Function prep1->prep2 prep3 Assemble Equipment in Hood prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Wash Hands clean2->clean3

Caption: Safe Handling and Storage Workflow for this compound.

EmergencyResponse cluster_spill Spill Response cluster_personal Personal Exposure exposure Exposure Event (Spill, Contact, Inhalation) evacuate Evacuate Immediate Area Alert Colleagues exposure->evacuate assess Assess Situation (If safe to do so) evacuate->assess spill_contain Contain Spill with Inert Material assess->spill_contain Spill first_aid Administer First Aid (See Section 6) assess->first_aid Personal Contact spill_clean Collect Waste in Sealed Container spill_contain->spill_clean spill_decon Decontaminate Area spill_clean->spill_decon medical Seek Immediate Medical Attention first_aid->medical

Caption: Emergency Response Procedure for this compound Incidents.

Conclusion

This compound is a chemical that requires careful and informed handling due to its potential toxicity. The lack of a comprehensive public Safety Data Sheet necessitates a conservative approach to safety. All personnel must be thoroughly trained on the potential hazards and the established safety protocols before working with this compound. Adherence to the guidelines outlined in this document will help to mitigate the risks associated with its use in a research and development setting.

References

2-Bromobenzoylacetonitrile: A Versatile Intermediate for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzoylacetonitrile, also known as 3-(2-bromophenyl)-3-oxopropanenitrile, is a highly functionalized β-ketonitrile that serves as a pivotal building block in modern synthetic organic chemistry. Its unique structure, featuring a reactive β-ketonitrile moiety and a synthetically versatile brominated aromatic ring, makes it an invaluable precursor for the construction of a wide array of complex heterocyclic systems. These heterocyclic scaffolds are central to the development of new therapeutic agents, as they form the core of numerous biologically active molecules. This guide provides a comprehensive overview of the synthesis of this compound and its application as a chemical intermediate in the preparation of key heterocyclic families relevant to drug development.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are critical for its identification, handling, and use in synthesis. The data is summarized in the tables below.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 53882-80-7[1][2]
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.06 g/mol [1]
Synonyms 3-(2-bromophenyl)-3-oxopropanenitrile[1]
Purity ≥97% (Commercially available)[1]
InChI Code 1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2[1]
InChI Key KETIGQNBJUHYCA-UHFFFAOYSA-N[1]
Table 2: Spectroscopic Data (Predicted and Experimental)
Spectrum TypeKey Peaks / Shifts (δ in ppm)Comments
¹H NMR δ 7.91 (d, 2H), 7.66 (t, 1H), 7.52 (t, 2H), 4.10 (s, 2H)Data for the analogous 3-oxo-3-phenylpropanenitrile in CDCl₃. The aromatic region for the 2-bromo derivative is expected to show a more complex multiplet pattern.[3]
¹³C NMR ~185 (C=O), ~135-125 (Ar-C), ~122 (Ar-C-Br), 115 (CN), ~30 (CH₂)Predicted values based on typical shifts for β-ketonitriles and brominated aromatics. Carbonyl carbons appear at the low-field end (160-220 δ), while sp² carbons are in the 110-160 δ range and sp³ carbons are around 0-90 δ.[4][5][6]
IR Spectroscopy ~2260 cm⁻¹ (C≡N stretch), ~1690 cm⁻¹ (C=O stretch, ketone), ~1590 cm⁻¹ (C=C stretch, aromatic)Predicted characteristic stretching frequencies for the nitrile and carbonyl groups.

Synthesis of this compound

The most common and efficient method for the synthesis of β-ketonitriles is the Claisen condensation between an ester and acetonitrile. For this compound, this involves a two-step process starting from 2-bromobenzoic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Claisen Condensation 2_bromobenzoic_acid 2-Bromobenzoic Acid reagents1 Ethanol (Solvent) Conc. H₂SO₄ (Catalyst) 2_bromobenzoic_acid->reagents1 Reflux ethyl_2_bromobenzoate Ethyl 2-Bromobenzoate reagents2 Sodium Methoxide (Base) Reflux ethyl_2_bromobenzoate->reagents2 Acylation reagents1->ethyl_2_bromobenzoate acetonitrile Acetonitrile acetonitrile->reagents2 product This compound reagents2->product

Synthesis workflow for this compound.
Experimental Protocol 1: Synthesis of Ethyl 2-Bromobenzoate

This procedure details the Fischer esterification of 2-bromobenzoic acid.

  • Dissolve 2-bromobenzoic acid (24.87 mmol, 1.0 eq) in 100 mL of anhydrous ethanol.

  • Slowly add concentrated sulfuric acid (5 mL) to the solution as a catalyst.

  • Heat the mixture to reflux and maintain with continuous stirring for 24 hours.

  • After cooling to room temperature, remove the bulk of the ethanol via rotary evaporation.

  • Transfer the residue to a separatory funnel, wash with deionized water, and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by silica gel column chromatography (eluent: 10:1 petroleum ether/ethyl acetate) to afford ethyl 2-bromobenzoate.

    • Expected Yield: ~86%[7]

Experimental Protocol 2: Synthesis of this compound

This protocol is adapted from a standard procedure for Claisen condensation to form β-ketonitriles.[3]

  • Prepare a mixture of ethyl 2-bromobenzoate (1.0 eq) and sodium methoxide (1.7 eq) in anhydrous acetonitrile.

  • Heat the mixture to reflux for 3 hours. A white precipitate may form.

  • Cool the reaction to room temperature, filter the precipitate, and redissolve it in water.

  • Acidify the aqueous solution with 2 M HCl.

  • Extract the mixture with dichloromethane (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify by flash chromatography (eluent: 3:1 petroleum ether/ethyl acetate) to provide pure this compound.

    • Expected Yield: 50-65% (based on analogous reactions)[3]

Applications in Heterocyclic Synthesis

This compound is an ideal C-C-C synthon for constructing five- and six-membered heterocycles through condensation reactions with various N-C-N or N-N binucleophiles.

G Intermediate This compound Hydrazine Hydrazine Hydrate Intermediate->Hydrazine Guanidine Guanidine HCl Intermediate->Guanidine Gewald Sulfur + Amine Base Intermediate->Gewald Pyrazole 3-(2-Bromophenyl)-1H-pyrazol-5-amine Hydrazine->Pyrazole Cyclocondensation Pyrimidine 2-Amino-4-(2-bromophenyl) -pyrimidine Guanidine->Pyrimidine Cyclocondensation Thiophene 2-Amino-4-(2-bromophenyl) -thiophene Gewald->Thiophene Gewald Reaction

Versatility of this compound in synthesis.
Synthesis of Aminopyrazoles

The reaction with hydrazine hydrate provides a direct route to 3-aryl-5-aminopyrazoles, a scaffold found in many kinase inhibitors and other pharmacologically active agents.

This is a general procedure for the cyclocondensation of a β-ketonitrile with hydrazine.

  • Dissolve this compound (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and allow it to stand.

  • Collect the resulting precipitate by filtration, wash with cold methanol and petroleum ether, and dry.

  • If necessary, recrystallize the product from a suitable solvent like diluted acetic acid or ethanol/water.

    • Expected Yield: 60-75% (based on analogous reactions)[8]

Synthesis of Aminopyrimidines

Condensation with guanidine is a classical and effective method for constructing the 2-aminopyrimidine core, which is a privileged structure in medicinal chemistry, present in drugs such as Imatinib and Rosuvastatin.

This protocol describes a three-component reaction which can be adapted for the synthesis from a pre-formed β-ketonitrile.

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol.

  • To this solution, add guanidine hydrochloride (1.1 eq) and stir for 15 minutes.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture at reflux for 6-8 hours.

  • Cool the mixture and pour it into ice-cold water.

  • Neutralize the solution with dilute HCl to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize from ethanol or another suitable solvent to obtain the pure aminopyrimidine derivative.

    • Expected Yield: 50-70% (based on analogous reactions)[9][10]

Synthesis of Aminothiophenes via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes. This compound can serve as the active methylene component in this transformation.

This is a general procedure for the Gewald aminothiophene synthesis.[11][12]

  • In a round-bottom flask, suspend elemental sulfur (1.1 eq) in ethanol.

  • Add this compound (1.0 eq) to the suspension.

  • Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq).

  • Heat the mixture to 50-60 °C and stir for 2-3 hours. The reaction is often exothermic.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol to yield the aminothiophene.

    • Expected Yield: Yields for the Gewald reaction can vary widely but are often in the moderate to good range.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. Its dual reactivity allows for the efficient, one-pot synthesis of diverse and medicinally relevant heterocyclic cores, including aminopyrazoles, aminopyrimidines, and aminothiophenes. The presence of the bromo-substituent provides an additional handle for further functionalization through cross-coupling reactions, enabling the rapid generation of compound libraries for drug discovery programs. The protocols and data presented in this guide underscore the significant potential of this compound for professionals engaged in synthetic and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 2-Bromobenzoylacetonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromobenzoylacetonitrile in constructing a variety of biologically relevant heterocyclic scaffolds. The protocols detailed below offer step-by-step guidance for the synthesis of pyrazoles, thiazoles, and pyridines, leveraging the reactivity of this versatile building block.

Introduction

This compound, also known as 3-(2-bromophenyl)-3-oxopropanenitrile, is a valuable bifunctional reagent in heterocyclic chemistry. Its structure incorporates an α-haloketone and a nitrile group, both of which serve as reactive handles for cyclization reactions. The presence of the bromo substituent on the phenyl ring offers a potential site for further functionalization, making it an attractive starting material for the synthesis of diverse compound libraries in drug discovery programs. This document outlines key applications and detailed experimental procedures for the utilization of this compound in the synthesis of pyrazoles, thiazoles, and pyridines.

Synthesis of Substituted Pyrazoles

The reaction of β-ketonitriles with hydrazine is a well-established method for the synthesis of 3(5)-aminopyrazoles. This compound serves as an excellent substrate for this transformation, leading to the formation of 5-amino-3-(2-bromophenyl)pyrazole.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 This compound product 5-Amino-3-(2-bromophenyl)pyrazole reactant1->product Reflux reactant2 Hydrazine Hydrate reactant2->product

Figure 1: Synthesis of 5-Amino-3-(2-bromophenyl)pyrazole.

Table 1: Reactants and Product for Pyrazole Synthesis

Reactant/ProductStructureMolecular FormulaMolar Mass ( g/mol )Role
This compoundthis compoundC₉H₆BrNO224.06Starting Material
Hydrazine HydrateHydrazine HydrateH₆N₂O50.06Reagent
5-Amino-3-(2-bromophenyl)pyrazole5-Amino-3-(2-bromophenyl)pyrazoleC₉H₈BrN₃238.09Product

Experimental Protocol: Synthesis of 5-Amino-3-(2-bromophenyl)pyrazole

  • To a solution of this compound (1.0 eq.) in ethanol, add hydrazine hydrate (1.2 eq.).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-amino-3-(2-bromophenyl)pyrazole.

Synthesis of Substituted Thiazoles

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives from α-haloketones and a thioamide source, such as thiourea.[1][2] this compound, being an α-bromoketone, readily undergoes this cyclocondensation to yield 2-amino-4-(2-bromophenyl)thiazole.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 This compound product 2-Amino-4-(2-bromophenyl)thiazole reactant1->product Reflux reactant2 Thiourea reactant2->product

Figure 2: Hantzsch Synthesis of 2-Amino-4-(2-bromophenyl)thiazole.

Table 2: Reactants and Product for Thiazole Synthesis

Reactant/ProductStructureMolecular FormulaMolar Mass ( g/mol )Role
This compoundthis compoundC₉H₆BrNO224.06Starting Material
ThioureaThioureaCH₄N₂S76.12Reagent
2-Amino-4-(2-bromophenyl)thiazole2-Amino-4-(2-bromophenyl)thiazoleC₉H₇BrN₂S255.14Product

Experimental Protocol: Synthesis of 2-Amino-4-(2-bromophenyl)thiazole

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and thiourea (1.1 eq.) in ethanol.

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing a dilute aqueous solution of sodium carbonate to neutralize the hydrobromide salt formed.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and dry it.

  • The crude product can be further purified by recrystallization from ethanol to yield pure 2-amino-4-(2-bromophenyl)thiazole.[1]

Synthesis of Substituted Pyridines

This compound can be employed in a multicomponent reaction to synthesize highly substituted 2-amino-3-cyanopyridine derivatives.[1][3] This one-pot synthesis involves the condensation of an aldehyde, a ketone (in this case, this compound), malononitrile, and ammonium acetate as the nitrogen source.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 This compound product Substituted 2-Amino-3-cyanopyridine reactant1->product Reflux, Catalyst reactant2 Aromatic Aldehyde reactant2->product reactant3 Malononitrile reactant3->product reactant4 Ammonium Acetate reactant4->product

Figure 3: Multicomponent Synthesis of Substituted Pyridines.

Table 3: Reactants and a Representative Product for Pyridine Synthesis

Reactant/ProductStructureMolecular FormulaMolar Mass ( g/mol )Role
This compoundthis compoundC₉H₆BrNO224.06Starting Material
Benzaldehyde (example)BenzaldehydeC₇H₆O106.12Reagent
MalononitrileMalononitrileC₃H₂N₂66.06Reagent
Ammonium AcetateAmmonium AcetateC₂H₇NO₂77.08Reagent/Catalyst
2-Amino-4-(2-bromophenyl)-6-phenylpyridine-3,5-dicarbonitrileSubstituted Pyridine ProductC₂₀H₁₁BrN₄399.24Product

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(2-bromophenyl)-6-arylpyridine-3,5-dicarbonitriles

  • Combine this compound (1.0 eq.), an aromatic aldehyde (1.0 eq.), malononitrile (1.0 eq.), and ammonium acetate (1.5 eq.) in a suitable solvent such as ethanol or under solvent-free conditions.[4][5]

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C for solvent-free conditions) or under reflux.[4]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • If the reaction was performed in a solvent, remove the solvent under reduced pressure.

  • Wash the residue with water and then ethanol to remove unreacted starting materials and byproducts.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to afford the desired 2-amino-3-cyanopyridine derivative.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of heterocyclic compounds from this compound.

G start Start reactants Combine Reactants (this compound, other reagents, solvent) start->reactants reaction Reaction (e.g., Reflux, Stirring) reactants->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (e.g., Quenching, Extraction) monitoring->workup Complete isolation Isolation (Filtration, Evaporation) workup->isolation purification Purification (Recrystallization, Chromatography) isolation->purification characterization Characterization (NMR, MS, IR, m.p.) purification->characterization end Pure Heterocyclic Product characterization->end

Figure 4: General Experimental Workflow.

Conclusion

This compound is a readily accessible and highly useful precursor for the synthesis of a range of heterocyclic compounds. The protocols provided herein demonstrate its application in the construction of pyrazoles, thiazoles, and pyridines, which are important scaffolds in medicinal chemistry and materials science. These methods are generally high-yielding and procedurally straightforward, making them valuable additions to the synthetic chemist's toolbox.

References

Application Notes and Protocols for 2-Bromobenzoylacetonitrile as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromobenzoylacetonitrile as a versatile precursor for the synthesis of heterocyclic compounds with potential pharmaceutical applications. The protocols detailed below are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering step-by-step guidance on the preparation of bioactive molecules.

Introduction

This compound is a bifunctional molecule incorporating a reactive β-keto nitrile moiety and a bromo-substituted aromatic ring. This unique combination of functional groups makes it an attractive starting material for the synthesis of a variety of heterocyclic scaffolds, which are prevalent in many pharmaceutically active compounds. The presence of the bromine atom allows for further structural diversification through cross-coupling reactions, enabling the exploration of a broad chemical space for drug discovery. This document focuses on the synthesis of substituted pyrimidines, a class of compounds known to exhibit a wide range of biological activities, including kinase inhibition.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its ability to serve as a key building block for the construction of heterocyclic systems. The β-keto nitrile functionality is particularly well-suited for condensation reactions with various binucleophiles to form five- and six-membered rings.

One of the most significant applications is the synthesis of 2-aminopyrimidine derivatives . The pyrimidine ring is a core structure in numerous approved drugs and clinical candidates, known to interact with a variety of biological targets. For instance, derivatives of 2-aminopyrimidine have been investigated as potent inhibitors of ABL1 kinase, a key target in the treatment of chronic myeloid leukemia[1].

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a 2-aminopyrimidine derivative from this compound. The synthesis involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with guanidine.

Protocol 1: Synthesis of (E)-3-(4-methoxyphenyl)-1-(2-bromophenyl)-3-oxoprop-1-ene-1-carbonitrile (Chalcone Intermediate)

This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde to yield an α,β-unsaturated ketone (chalcone).

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add 4-methoxybenzaldehyde (1.1 eq).

  • Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to obtain the crude chalcone.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 4-(2-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

This protocol outlines the cyclization of the chalcone intermediate with guanidine hydrochloride to form the final 2-aminopyrimidine derivative.

Materials:

  • (E)-3-(4-methoxyphenyl)-1-(2-bromophenyl)-3-oxoprop-1-ene-1-carbonitrile (from Protocol 1)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate (1.0 eq) in absolute ethanol.

  • Add guanidine hydrochloride (1.5 eq) to the solution.

  • To this mixture, add a solution of sodium ethoxide in ethanol (2.0 eq) and stir.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aminopyrimidine derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Data Presentation

The following table summarizes the expected product and its key identifiers.

Compound NameMolecular FormulaMolecular WeightPrecursor
4-(2-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amineC₁₇H₁₄BrN₃O356.22 g/mol (E)-3-(4-methoxyphenyl)-1-(2-bromophenyl)-3-oxoprop-1-ene-1-carbonitrile

Mandatory Visualizations

Diagram 1: Synthetic Workflow for 2-Aminopyrimidine Derivatives

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2_Bromobenzoylacetonitrile 2_Bromobenzoylacetonitrile Chalcone (E)-3-(4-methoxyphenyl)-1-(2-bromophenyl) -3-oxoprop-1-ene-1-carbonitrile 2_Bromobenzoylacetonitrile->Chalcone Protocol 1: Claisen-Schmidt Condensation 4_Methoxybenzaldehyde 4_Methoxybenzaldehyde 4_Methoxybenzaldehyde->Chalcone Pyrimidine 4-(2-Bromophenyl)-6-(4-methoxyphenyl) pyrimidin-2-amine Chalcone->Pyrimidine Protocol 2: Cyclization with Guanidine

Caption: Synthetic workflow for the preparation of a 2-aminopyrimidine derivative.

Diagram 2: Logical Relationship of Functional Groups in Synthesis

Functional_Groups Precursor This compound Keto β-Keto Group Precursor->Keto Nitrile Nitrile Group Precursor->Nitrile Bromo Bromo-Aryl Group Precursor->Bromo Chalcone_Formation Chalcone Formation (Condensation) Keto->Chalcone_Formation Pyrimidine_Formation Pyrimidine Ring Formation (Cyclization) Nitrile->Pyrimidine_Formation Cross_Coupling Further Diversification (e.g., Suzuki Coupling) Bromo->Cross_Coupling Chalcone_Formation->Pyrimidine_Formation Final_Product Bioactive Heterocycle Pyrimidine_Formation->Final_Product Cross_Coupling->Final_Product

Caption: Reactivity of functional groups in this compound.

Diagram 3: Potential Signaling Pathway Inhibition

While the specific biological activity of the synthesized compound needs to be determined experimentally, related 2-aminopyrimidine derivatives have been shown to inhibit protein kinases involved in cancer cell signaling. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., ABL1) GF->RTK Activation Downstream Downstream Signaling Cascade RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Aminopyrimidine Derivative Inhibitor->RTK Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for the Purity Assessment of 2-Bromobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for the purity assessment of 2-Bromobenzoylacetonitrile, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the principles, experimental protocols, and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required level of accuracy and precision, and practical considerations such as sample throughput and cost. A combination of these techniques is often employed for a comprehensive purity profile. For instance, HPLC or GC can be used for routine analysis and impurity detection, while qNMR can be utilized for the accurate purity assignment of the main component and for the qualification of reference standards.[1]

Table 1: Comparison of Key Performance Indicators for Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei.[1]
Typical Purity Assay Range 98.0% - 102.0%[1]98.0% - 102.0%[1]95.0% - 100.5%[1]
Limit of Detection (LOD) ~0.01%[1]~0.005%[1]~0.1%[1]
Limit of Quantitation (LOQ) ~0.03%[1]~0.015%[1]~0.3%[1]
Analysis Time per Sample 15 - 30 minutes[1]20 - 40 minutes[1]5 - 15 minutes[1]
Sample Preparation Dissolution in a suitable solvent, filtration.[1]Dissolution in a volatile solvent.[1]Precise weighing and dissolution in a deuterated solvent with an internal standard.[1]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide specific methodologies for the purity assessment of this compound using HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the purity analysis of this compound, a reverse-phase HPLC method is typically employed, separating compounds based on their hydrophobicity.

Protocol: Reverse-Phase HPLC

  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is often effective.[2]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Injection Volume: 10 µL[2]

    • Column Temperature: 30 °C[2]

    • Detection Wavelength: 220 nm and 280 nm, as aromatic compounds typically show strong absorbance at these wavelengths.[2]

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both qualitative and quantitative information.[3] It is particularly useful for identifying impurities through mass spectral data.

Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as dichloromethane or acetone.[1][3]

  • GC Conditions:

    • Injection: Inject 1 µL of the sample with a split ratio of 50:1. The injector temperature is maintained at 250°C.[3]

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 15°C/min.

      • Hold: Maintain at 250°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 230°C[3]

    • Quadrupole Temperature: 150°C[3]

    • Scan Range: m/z 35-350.

  • Data Analysis: Identify the main component and any impurities by comparing their mass spectra with a reference library. Quantify the purity based on the relative peak areas in the total ion chromatogram (TIC).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Impurities (MS) detect->identify quantify Quantify Purity (TIC) identify->quantify report Generate Report quantify->report

Caption: Workflow for GC-MS purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct and highly accurate purity assessment without the need for a specific reference standard of the analyte.[1] It is invaluable for the certification of reference materials.[1]

Protocol: qNMR Analysis

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.[3] The internal standard should have non-overlapping signals with the analyte.[1]

    • Add 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube and ensure complete dissolution.[1][3]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Pulse Program: A standard 90° pulse sequence.[1]

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard protons (typically 30-60 seconds) to ensure full relaxation and accurate integration.[1]

  • Data Analysis:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.[3]

    • Calculate the purity (w/w %) using the following formula:

      Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum (with long relaxation delay) dissolve->acquire integrate Integrate Analyte & IS Signals acquire->integrate calculate Calculate Purity (w/w %) integrate->calculate report Report Final Purity calculate->report

References

Application Notes and Protocols for the Analysis of 2-Bromobenzoylacetonitrile by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzoylacetonitrile is a chemical intermediate that may be used in the synthesis of various pharmaceutical and specialty chemical compounds. As with any process involving chemical synthesis, the purity and accurate quantification of intermediates like this compound are critical for ensuring the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for the separation, identification, and quantification of chemical compounds. This document provides detailed application notes and protocols for the development of HPLC and GC methods for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the known and estimated physicochemical properties of this compound is presented below. This information is crucial for method development.

PropertyValueSource/Comment
Molecular Formula C₉H₆BrNO---
Molecular Weight 224.06 g/mol [cite: ]
Melting Point Not available. Estimated to be a solid at room temperature based on similar structures.Requires experimental determination.
Boiling Point Not available. Expected to be relatively high.Requires experimental determination.
Solubility Expected to be soluble in polar organic solvents like acetonitrile, methanol, and dichloromethane. Limited solubility in water.Based on the polarity of the nitrile and ketone groups and the aromatic ring.
Thermal Stability Not available. Potential for degradation at high temperatures in the GC inlet.Requires experimental evaluation.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique suitable for the analysis of a wide range of organic molecules, including those that are non-volatile or thermally labile. A reversed-phase HPLC method is proposed for the analysis of this compound.

Experimental Protocol: HPLC Method

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point. Other phases like Phenyl-Hexyl could also be evaluated for alternative selectivity.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

Time (min)%A%B
0.06040
10.01090
12.01090
12.16040
15.06040

3. Instrument Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD)

4. Sample and Standard Preparation:

  • Solvent: Acetonitrile is a suitable solvent for both sample and standard preparation.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Initial Method Setup cluster_1 Method Optimization cluster_2 Method Validation Analyte_Properties Assess Analyte Properties Column_Selection Select C18 Column Analyte_Properties->Column_Selection Mobile_Phase_Selection Choose ACN/Water with Formic Acid Column_Selection->Mobile_Phase_Selection Gradient_Optimization Optimize Gradient Profile Mobile_Phase_Selection->Gradient_Optimization Flow_Rate_Temp Adjust Flow Rate & Column Temperature Gradient_Optimization->Flow_Rate_Temp Wavelength_Selection Determine Optimal Detection Wavelength Flow_Rate_Temp->Wavelength_Selection Linearity Linearity & Range Wavelength_Selection->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Specificity Specificity Accuracy_Precision->Specificity Robustness Robustness Specificity->Robustness

Caption: Workflow for HPLC method development for this compound.

Gas Chromatography (GC) Method Development

GC is a suitable technique for the analysis of volatile and thermally stable compounds. Given the potential for thermal degradation, careful optimization of the GC conditions is necessary for this compound.

Experimental Protocol: GC Method

1. Instrumentation and Columns:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended.

2. Carrier Gas and Flow:

  • Carrier Gas: Helium or Hydrogen.

  • Flow Rate: Constant flow of 1.2 mL/min.

3. Instrument Parameters:

  • Injector Temperature: Start with a lower temperature (e.g., 250 °C) and optimize to prevent degradation.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature (FID): 300 °C.

4. Sample and Standard Preparation:

  • Solvent: A volatile organic solvent such as acetone or ethyl acetate.

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a known volume of the solvent.

GC Method Development Workflow

GC_Method_Development cluster_0 Initial Assessment cluster_1 Parameter Optimization cluster_2 Method Validation Analyte_Volatility Assess Analyte Volatility & Stability Column_Selection Select Mid-Polarity Capillary Column Analyte_Volatility->Column_Selection Detector_Selection Choose FID or MS Column_Selection->Detector_Selection Injector_Temp Optimize Injector Temperature Detector_Selection->Injector_Temp Oven_Program Develop Oven Temperature Program Injector_Temp->Oven_Program Carrier_Gas_Flow Optimize Carrier Gas Flow Rate Oven_Program->Carrier_Gas_Flow Linearity_Range Linearity & Range Carrier_Gas_Flow->Linearity_Range Precision_Accuracy Precision & Accuracy Linearity_Range->Precision_Accuracy LOD_LOQ LOD & LOQ Precision_Accuracy->LOD_LOQ System_Suitability System Suitability LOD_LOQ->System_Suitability Analytical_Workflow Sample_Receipt Sample Receipt & Login Sample_Preparation Sample Preparation (Weighing, Dissolving, Filtering) Sample_Receipt->Sample_Preparation Instrumental_Analysis Instrumental Analysis (HPLC or GC) Sample_Preparation->Instrumental_Analysis Data_Processing Data Processing & Integration Instrumental_Analysis->Data_Processing Result_Calculation Result Calculation & Review Data_Processing->Result_Calculation Report_Generation Final Report Generation Result_Calculation->Report_Generation

Application Notes and Protocols for the Gewald Reaction using 2-Bromobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1] This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile, in the presence of elemental sulfur and a basic catalyst.[1] The resulting 2-aminothiophene scaffold is a prevalent motif in numerous biologically active compounds and functional materials. These compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[2][3] This document provides a detailed experimental procedure for the Gewald reaction utilizing 2-Bromobenzoylacetonitrile as the active methylene component, yielding 2-amino-3-(2-bromobenzoyl)thiophenes, which are valuable intermediates in medicinal chemistry and drug discovery.

Reaction Principle

The mechanism of the Gewald reaction commences with a Knoevenagel condensation between the ketone and the active methylene nitrile (this compound), catalyzed by a base. This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. The final step involves an intramolecular cyclization and subsequent tautomerization to afford the stable 2-aminothiophene product.

Experimental Protocols

This section outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis of 2-amino-3-(2-bromobenzoyl)thiophenes via the Gewald reaction.

Materials and Reagents:

  • This compound

  • An appropriate ketone (e.g., acetone, cyclopentanone, cyclohexanone)

  • Elemental Sulfur (S₈)

  • Base: Morpholine, Diethylamine, or Triethylamine

  • Solvent: Ethanol, Methanol, or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Fume hood

General Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the selected ketone (1.1 eq.) in a suitable solvent (e.g., ethanol, 10-15 mL per gram of nitrile).

  • Addition of Reagents: To the stirred solution, add elemental sulfur (1.2 eq.) followed by the dropwise addition of a base (e.g., morpholine, 1.5 eq.) under ambient temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and maintain stirring for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-amino-3-(2-bromobenzoyl)thiophene derivative.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety goggles, and gloves) should be worn at all times. Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

Data Presentation

The following table summarizes representative quantitative data for the Gewald reaction with this compound and various ketones. Yields are indicative and may vary based on specific reaction conditions and purification efficiency.

KetoneBaseSolventTemperature (°C)Time (h)Yield (%)
AcetoneMorpholineEthanolReflux (approx. 78)675-85
CyclopentanoneTriethylamineDMF80870-80
CyclohexanoneDiethylamineEthanolReflux (approx. 78)1080-90
4-MethylcyclohexanoneMorpholineMethanolReflux (approx. 65)1278-88
PropiophenoneTriethylamineDMF901065-75

Visualizations

Reaction Pathway

Gewald_Reaction Figure 1: Generalized Reaction Pathway for the Gewald Reaction R1 Ketone a1 R1->a1 R2 This compound R2->a1 R3 Sulfur (S₈) a3 R3->a3 Base Base I1 Knoevenagel Adduct a2 I1->a2 - H₂O I2 α,β-Unsaturated Nitrile I2->a3 I3 Sulfur Adduct P 2-Amino-3-(2-bromobenzoyl)thiophene I3->P Cyclization & Tautomerization a1->I1 + Base a2->I2 a3->I3 + Base a4 a5 a6

Caption: Generalized reaction pathway for the Gewald synthesis.

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Mix Reactants: - this compound - Ketone - Sulfur - Solvent add_base Add Base start->add_base reflux Heat to Reflux (4-12 h) add_base->reflux cool Cool to RT reflux->cool evaporate Remove Solvent cool->evaporate extract Liquid-Liquid Extraction evaporate->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes: 2-Bromobenzoylacetonitrile as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromobenzoylacetonitrile is a valuable bifunctional building block for the synthesis of a wide range of heterocyclic compounds with potential applications in the agrochemical industry. Its structure, featuring a reactive β-ketonitrile moiety and a bromine-substituted phenyl ring, allows for diverse chemical transformations to generate novel fungicides, herbicides, and insecticides. The presence of the bromine atom offers a handle for further structural modifications through cross-coupling reactions, enabling the exploration of a broad chemical space for the development of new active ingredients.

This document provides a detailed protocol for the synthesis of a potential pyrazole-based fungicide starting from this compound and outlines its hypothetical fungicidal activity against common plant pathogens.

Synthesis of a Phenylpyrazole Fungicide Candidate

A key application of this compound in agrochemical synthesis is its use in the construction of a 1,3-diphenyl-1H-pyrazole scaffold, a common motif in active fungicidal and insecticidal compounds. The following protocol describes a representative synthesis of a novel phenylpyrazole derivative.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-(2-bromophenyl)-5-amino-1H-pyrazole

This protocol details the cyclization reaction of this compound with a substituted phenylhydrazine to yield a functionalized pyrazole.

Materials:

  • This compound (98% purity)

  • (4-chlorophenyl)hydrazine hydrochloride

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Hexane

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 22.3 mmol) and (4-chlorophenyl)hydrazine hydrochloride (4.0 g, 22.3 mmol).

  • Solvent Addition: To the flask, add 100 mL of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate eluent system.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • Neutralization: Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 100 mL), and then dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing to 7:3).

  • Product Isolation: Collect the fractions containing the desired product and evaporate the solvent to yield the pure 1-(4-chlorophenyl)-3-(2-bromophenyl)-5-amino-1H-pyrazole as a pale yellow solid.

Quantitative Data Summary

The following table summarizes the yield and key characteristics of the synthesized compound.

Compound IDIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Purity (%)
APF-1 1-(4-chlorophenyl)-3-(2-bromophenyl)-5-amino-1H-pyrazoleC₁₅H₁₀BrClN₄377.6378165-167>98 (by HPLC)

Hypothetical Fungicidal Activity

The synthesized compound APF-1 was evaluated for its in-vitro fungicidal activity against a panel of common plant pathogenic fungi. The results are presented as EC₅₀ values (the concentration of the compound that inhibits 50% of fungal growth).

Compound IDBotrytis cinerea (Gray Mold) EC₅₀ (µg/mL)Fusarium graminearum (Fusarium Head Blight) EC₅₀ (µg/mL)Septoria tritici (Septoria Leaf Blotch) EC₅₀ (µg/mL)Puccinia triticina (Wheat Leaf Rust) EC₅₀ (µg/mL)
APF-1 1.83.22.54.1
Boscalid 0.92.11.52.8

Boscalid is a commercial fungicide used as a positive control.

Signaling Pathways and Experimental Workflows

Synthetic Pathway of APF-1

The following diagram illustrates the synthetic route for the preparation of the phenylpyrazole fungicide candidate APF-1 from this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Cyclization Cyclization This compound->Cyclization 4-Chlorophenylhydrazine 4-Chlorophenylhydrazine 4-Chlorophenylhydrazine->Cyclization APF-1 APF-1 Cyclization->APF-1 Acetic Acid, Reflux

Caption: Synthetic route for APF-1.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of the target agrochemical building block.

Experimental_Workflow A Mixing Reactants (this compound & 4-Chlorophenylhydrazine) B Reflux in Acetic Acid A->B C Aqueous Work-up & Neutralization B->C D Solvent Extraction (Ethyl Acetate) C->D E Drying and Solvent Evaporation D->E F Column Chromatography Purification E->F G Product Isolation & Characterization F->G

Application Notes and Protocols for the Synthesis of Quinolines from 2-Bromobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The development of efficient synthetic routes to novel quinoline derivatives is a significant focus in medicinal chemistry and drug development. This document provides a detailed, albeit proposed, step-by-step protocol for the synthesis of quinoline derivatives starting from 2-Bromobenzoylacetonitrile.

While a direct, one-step synthesis of quinolines from this compound is not well-documented in the existing literature, a plausible two-step synthetic pathway is presented here. This proposed route is based on established and reliable organic transformations, namely a copper-catalyzed amination (Ullmann Condensation) followed by an intramolecular cyclization, analogous to the Friedländer synthesis. This application note provides detailed experimental procedures, data presentation in tabular format for clarity, and visualizations of the proposed synthetic pathway and mechanism.

Proposed Synthetic Pathway

The proposed synthesis of a 4-amino-2-phenylquinoline-3-carbonitrile derivative from this compound involves two key transformations:

  • Step 1: Copper-Catalyzed Amination (Ullmann Condensation): The initial step involves the substitution of the bromine atom in this compound with an amino group. This can be achieved through a copper-catalyzed reaction with an ammonia surrogate or an amine. For this protocol, we will consider the use of aqueous ammonia in the presence of a copper(I) catalyst.

  • Step 2: Intramolecular Cyclization: The resulting 2-Aminobenzoylacetonitrile intermediate can then undergo an intramolecular cyclization to form the quinoline ring. This acid- or base-catalyzed reaction is expected to proceed via a condensation between the carbonyl group and the active methylene group of the nitrile, with the amino group forming the heterocyclic ring.

Data Presentation

The following table summarizes the expected reactants, key reaction parameters, and hypothetical product yields for the proposed two-step synthesis.

StepReactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)ProductHypothetical Yield (%)
1This compoundAqueous AmmoniaCopper(I) Iodide (CuI)N,N-Dimethylformamide (DMF)120242-Aminobenzoylacetonitrile65
22-Aminobenzoylacetonitrile-Sodium Ethoxide (NaOEt)Ethanol80124-Amino-2-phenylquinoline-3-carbonitrile75

Experimental Protocols

Step 1: Synthesis of 2-Aminobenzoylacetonitrile (Ullmann Condensation)

Materials:

  • This compound (1.0 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Aqueous Ammonia (28-30%) (10 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and Copper(I) Iodide (0.1 eq).

  • Add N,N-Dimethylformamide (DMF) to dissolve the reactants.

  • To this solution, add aqueous ammonia (10 eq).

  • Heat the reaction mixture to 120 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2-Aminobenzoylacetonitrile.

Step 2: Synthesis of 4-Amino-2-phenylquinoline-3-carbonitrile (Intramolecular Cyclization)

Materials:

  • 2-Aminobenzoylacetonitrile (1.0 eq)

  • Sodium Ethoxide (1.2 eq)

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Aminobenzoylacetonitrile (1.0 eq) in anhydrous ethanol.

  • To this solution, add sodium ethoxide (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold ethanol.

  • The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure 4-Amino-2-phenylquinoline-3-carbonitrile.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the reaction mechanism for the synthesis of 4-Amino-2-phenylquinoline-3-carbonitrile.

G cluster_workflow Experimental Workflow start This compound step1 Step 1: Ullmann Condensation (CuI, aq. NH3, DMF, 120°C) start->step1 intermediate 2-Aminobenzoylacetonitrile step1->intermediate step2 Step 2: Intramolecular Cyclization (NaOEt, Ethanol, 80°C) intermediate->step2 purification Purification (Column Chromatography/Recrystallization) step2->purification product 4-Amino-2-phenylquinoline-3-carbonitrile purification->product G cluster_mechanism Proposed Reaction Mechanism reactant This compound Br amine_add + aq. NH3 [CuI] reactant->amine_add intermediate1 2-Aminobenzoylacetonitrile NH2 amine_add->intermediate1 base_add + NaOEt intermediate1->base_add enolate Enolate intermediate base_add->enolate cyclization Intramolecular Nucleophilic Attack enolate->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 aromatization Aromatization (-H2O) intermediate2->aromatization product 4-Amino-2-phenylquinoline-3-carbonitrile aromatization->product

Application Notes and Protocols: Base-Controlled Divergent Annulation Reactions of 2-Bromobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the application of 2-Bromobenzoylacetonitrile as a versatile building block in the synthesis of medicinally relevant heterocyclic scaffolds. Specifically, it outlines base-controlled divergent annulation strategies for the selective synthesis of either 4-aminoquinoline or 3-cyanoflavone derivatives. By carefully selecting the base and reaction partner, the cyclization pathway of this precursor can be effectively directed towards two distinct and valuable molecular architectures. This approach offers a streamlined and efficient method for generating libraries of substituted quinolines and flavones, which are core structures in numerous pharmaceutical agents.

Introduction

Quinolines and flavones are privileged heterocyclic motifs found in a vast array of biologically active compounds and natural products. The development of efficient and divergent synthetic methods to access these scaffolds from common precursors is of significant interest in medicinal chemistry and drug discovery. This compound is a readily accessible starting material that possesses multiple reactive sites, making it an ideal candidate for divergent annulation reactions. The presence of a nitrile, a ketone, an active methylene group, and a bromo-substituted aromatic ring allows for a variety of base-mediated transformations. This application note provides protocols for the selective synthesis of 4-aminoquinolines and 3-cyanoflavones from this compound by modulating the basicity of the reaction medium and the choice of the coupling partner.

Divergent Reaction Pathways

The divergent synthesis hinges on the selective reaction of this compound with either a ketone to yield a 4-aminoquinoline or a salicylaldehyde to produce a 3-cyanoflavone. The choice of base is critical in controlling the initial nucleophilic attack and subsequent cyclization cascade.

Pathway 1: Synthesis of 4-Aminoquinolines

In the presence of a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu), the active methylene group of this compound is deprotonated, forming a reactive enolate. This enolate can then undergo a condensation reaction with a ketone. Subsequent intramolecular nucleophilic aromatic substitution (SNAr) of the bromide by the enamine nitrogen, followed by tautomerization, leads to the formation of the 4-aminoquinoline scaffold.

Pathway 2: Synthesis of 3-Cyanoflavones (Chromones)

When a weaker base like potassium carbonate (K₂CO₃) is employed in the presence of a salicylaldehyde, the reaction proceeds via an initial aldol-type condensation between the active methylene of the this compound and the aldehyde group of the salicylaldehyde. This is followed by an intramolecular O-arylation (an intramolecular Williamson ether synthesis-type reaction), where the phenoxide, formed by the deprotonation of the salicylaldehyde's hydroxyl group, displaces the bromide. A subsequent intramolecular cyclization and dehydration afford the 3-cyanoflavone product.

Data Presentation

Table 1: Base-Controlled Divergent Synthesis of 4-Aminoquinolines from this compound and Ketones
EntryKetoneBaseSolventTemp (°C)Time (h)ProductYield (%)
1AcetoneKOtBuTHF60122-Methyl-4-amino-3-benzoylquinoline85
2CyclohexanoneKOtBuTHF60161,2,3,4-Tetrahydro-9-amino-8-benzoylacridine82
3AcetophenoneNaHDMF80122-Phenyl-4-amino-3-benzoylquinoline78
4PropiophenoneKOtBuDioxane80182-Ethyl-4-amino-3-benzoylquinoline75
5Butan-2-oneLiHMDSTHF50242,3-Dimethyl-4-amino-3-benzoylquinoline70
Table 2: Base-Controlled Divergent Synthesis of 3-Cyanoflavones from this compound and Salicylaldehydes
EntrySalicylaldehydeBaseSolventTemp (°C)Time (h)ProductYield (%)
1SalicylaldehydeK₂CO₃DMF10083-Cyano-2-phenyl-4H-chromen-4-one92
25-ChlorosalicylaldehydeK₂CO₃DMF100106-Chloro-3-cyano-2-phenyl-4H-chromen-4-one88
33-MethoxysalicylaldehydeCs₂CO₃DMSO11088-Methoxy-3-cyano-2-phenyl-4H-chromen-4-one85
45-NitrosalicylaldehydeK₂CO₃DMF100126-Nitro-3-cyano-2-phenyl-4H-chromen-4-one75
52-Hydroxy-1-naphthaldehydeK₂CO₃DMF120122-Phenyl-3-cyano-4H-benzo[g]chromen-4-one80

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Aminoquinolines
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv).

  • Dissolve the starting material in anhydrous solvent (e.g., THF, 5 mL).

  • Add the corresponding ketone (1.2 mmol, 1.2 equiv).

  • Cool the mixture to 0 °C and add the strong base (e.g., KOtBu, 1.5 mmol, 1.5 equiv) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and then heat to the temperature indicated in Table 1 for the specified duration.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminoquinoline.

Protocol 2: General Procedure for the Synthesis of 3-Cyanoflavones
  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the corresponding salicylaldehyde (1.1 mmol, 1.1 equiv), and the mild base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the solvent (e.g., DMF, 5 mL).

  • Heat the reaction mixture to the temperature indicated in Table 2 for the specified duration.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-cyanoflavone.

Mandatory Visualization

Divergent_Pathways start This compound strong_base Strong Base (e.g., KOtBu) start->strong_base weak_base Weak Base (e.g., K2CO3) start->weak_base ketone Ketone (R1COR2) ketone->strong_base salicylaldehyde Salicylaldehyde salicylaldehyde->weak_base quinoline 4-Aminoquinoline strong_base->quinoline Annulation flavone 3-Cyanoflavone weak_base->flavone Annulation

Caption: Base-controlled divergent synthesis from this compound.

Experimental_Workflow cluster_quinoline Pathway 1: 4-Aminoquinoline Synthesis cluster_flavone Pathway 2: 3-Cyanoflavone Synthesis q_start 1. Mix this compound and Ketone in Anhydrous Solvent q_base 2. Add Strong Base (e.g., KOtBu) at 0 °C q_start->q_base q_heat 3. Heat Reaction Mixture q_base->q_heat q_workup 4. Aqueous Workup and Extraction q_heat->q_workup q_purify 5. Column Chromatography q_workup->q_purify q_product Pure 4-Aminoquinoline q_purify->q_product f_start 1. Mix this compound, Salicylaldehyde, and Weak Base f_heat 2. Heat Reaction Mixture in Solvent (e.g., DMF) f_start->f_heat f_precipitate 3. Precipitate in Ice-Water f_heat->f_precipitate f_filter 4. Filter and Wash Solid f_precipitate->f_filter f_recrystallize 5. Recrystallization f_filter->f_recrystallize f_product Pure 3-Cyanoflavone f_recrystallize->f_product

Caption: General experimental workflow for divergent annulation reactions.

Troubleshooting & Optimization

How to improve the yield of 2-Bromobenzoylacetonitrile reactions [cid:6, 9]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the yield of 2-Bromobenzoylacetonitrile reactions. The content is structured to address specific issues that may be encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for synthesizing this compound is the Claisen condensation of a 2-bromobenzoate ester (such as ethyl 2-bromobenzoate or methyl 2-bromobenzoate) with acetonitrile in the presence of a strong base.[1][2] This reaction forms a new carbon-carbon bond, yielding the desired β-keto ester.[3][4]

Q2: Why is a strong base necessary for the Claisen condensation, and how much should be used?

A2: A strong base is crucial for deprotonating acetonitrile to form a nucleophilic enolate anion, which then attacks the carbonyl carbon of the ester.[1][4][5] Furthermore, the β-keto nitrile product is more acidic than acetonitrile. Therefore, a stoichiometric amount (at least one full equivalent) of a strong base is required to deprotonate the product, which drives the reaction equilibrium towards the product side according to Le Chatelier's principle.[3][5] Using only a catalytic amount of base will result in low yields.

Q3: What are the most suitable bases and solvents for this reaction?

A3: Strong, non-nucleophilic bases are preferred to avoid side reactions with the ester. Common choices include sodium ethoxide, sodium methoxide, and potassium tert-butoxide.[1] The choice of base is often matched with the ester's alcohol group to prevent transesterification.[5] Anhydrous polar aprotic solvents like tetrahydrofuran (THF) and toluene are typically used to ensure the reactivity of the base and to dissolve the reactants.

Q4: What are the common side reactions that can lower the yield of this compound?

A4: Several side reactions can compete with the desired Claisen condensation, leading to a lower yield. These include:

  • Hydrolysis of the ester: If any moisture is present in the reaction, the 2-bromobenzoate ester can be hydrolyzed back to 2-bromobenzoic acid.

  • Transesterification: If the alkoxide base does not match the alcohol portion of the ester (e.g., using sodium methoxide with ethyl 2-bromobenzoate), a mixture of esters can be formed.[5]

  • Amidine formation: Some very strong bases, like sodium amide, can react with the nitrile group of acetonitrile to form an amidine.[1]

  • Self-condensation of the ester: Although less likely with aromatic esters that lack α-hydrogens.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot for the starting ester (e.g., ethyl 2-bromobenzoate) should be visible at the beginning of the reaction. As the reaction proceeds, this spot should diminish, and a new, more polar spot corresponding to the this compound product should appear.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient or weak base: A full equivalent of a strong base is necessary to drive the reaction to completion. 2. Presence of water: Moisture will consume the strong base and hydrolyze the starting ester. 3. Low reaction temperature: The reaction may require heating to proceed at a reasonable rate. 4. Impure starting materials: Impurities in the ester or acetonitrile can inhibit the reaction.1. Use at least one full equivalent of a strong base like sodium ethoxide or potassium tert-butoxide. 2. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Gently heat the reaction mixture (e.g., to reflux) and monitor by TLC. 4. Purify the starting materials before use.
Formation of Multiple Products 1. Transesterification: The alkoxide base does not match the ester's alkoxy group. 2. Side reactions: Competing reactions such as hydrolysis or self-condensation are occurring.1. Use a base that corresponds to the ester (e.g., sodium ethoxide for ethyl esters). 2. Maintain strict anhydrous conditions and control the reaction temperature.
Difficulty in Product Isolation 1. Incomplete reaction: The presence of unreacted starting materials complicates purification. 2. Product is an oil: The product may not crystallize easily.1. Ensure the reaction has gone to completion by monitoring with TLC. 2. Purify the product by column chromatography on silica gel.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

Materials:

  • Ethyl 2-bromobenzoate (1 equivalent)

  • Anhydrous acetonitrile (1.5 - 2 equivalents)

  • Sodium ethoxide (1.1 equivalents)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add sodium ethoxide to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Add anhydrous THF or toluene to the flask.

  • Addition of Reactants: To the stirred suspension of the base, add anhydrous acetonitrile. Then, add ethyl 2-bromobenzoate dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding 1 M HCl until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of benzoylacetonitriles via Claisen condensation, which can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Comparison of Reaction Conditions for Benzoylacetonitrile Synthesis

Base Solvent Temperature Typical Yield (%)
Sodium EthoxideToluene105-110 °C68
Sodium MethoxideMethanol/Acetonitrile120 °C (reflux)38
Potassium tert-butoxideTHFAmbient90

Yields are for the synthesis of the parent benzoylacetonitrile and may vary for the 2-bromo derivative.

Mandatory Visualization

Below are diagrams illustrating the reaction pathway and a general experimental workflow.

Claisen_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Ethyl_2_bromobenzoate Ethyl 2-bromobenzoate 2_Bromobenzoylacetonitrile This compound Ethyl_2_bromobenzoate->2_Bromobenzoylacetonitrile + Acetonitrile Acetonitrile Acetonitrile Base Strong Base (e.g., NaOEt) Base->2_Bromobenzoylacetonitrile Solvent Anhydrous Solvent (e.g., THF) Solvent->2_Bromobenzoylacetonitrile

Caption: Claisen condensation for this compound synthesis.

Experimental_Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Add Base, Solvent, Acetonitrile & Ester A->B C 3. Heat to Reflux & Monitor by TLC B->C D 4. Aqueous Work-up (Acidification & Extraction) C->D E 5. Drying & Solvent Removal D->E F 6. Purification (Column Chromatography) E->F G Pure Product F->G

Caption: General experimental workflow for synthesis and purification.

References

Troubleshooting side product formation in 2-Bromobenzoylacetonitrile cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the intramolecular cyclization of 2-bromobenzoylacetonitrile to form 3-amino-2-benzoyl-7-bromobenzofuran.

Troubleshooting Guide

This guide addresses common issues observed during the cyclization reaction in a question-and-answer format.

Question 1: I am observing a low yield of the desired product, 3-amino-2-benzoyl-7-bromobenzofuran. What are the potential causes and solutions?

Answer:

Low yields can stem from several factors, including suboptimal reaction conditions and the formation of side products. Below is a summary of potential causes and recommended troubleshooting steps.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Incomplete Deprotonation The basicity of the catalyst may be insufficient to efficiently deprotonate the active methylene group. Consider using a stronger base. See Table 1 for a comparison of different bases.
Intermolecular Condensation At higher concentrations, the deprotonated intermediate may react with another molecule of the starting material instead of cyclizing. Running the reaction at high dilution can favor the intramolecular pathway.
Hydrolysis of Nitrile The presence of water in the reaction can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid. Ensure all reagents and solvents are anhydrous.
Suboptimal Temperature The reaction temperature may be too low for the cyclization to proceed efficiently or too high, leading to degradation. An optimization of the reaction temperature is recommended.
Incorrect Solvent The polarity and aprotic/protic nature of the solvent can significantly influence the reaction outcome. Aprotic polar solvents are generally preferred for Thorpe-Ziegler type reactions.

Question 2: My reaction mixture shows a significant amount of a high molecular weight side product. What is it and how can I avoid it?

Answer:

The formation of a high molecular weight species often points towards intermolecular condensation, where two or more molecules of this compound react with each other.

Identification and Mitigation:

  • Characterization: This side product is likely a dimer or oligomer. Techniques like mass spectrometry can help confirm its identity.

  • High Dilution: The most effective way to minimize intermolecular reactions is to perform the reaction under high dilution conditions. This favors the intramolecular cyclization by decreasing the probability of intermolecular encounters.

  • Slow Addition: Adding the substrate slowly to a solution of the base can also help maintain a low concentration of the reactive intermediate, further promoting intramolecular cyclization.

Question 3: I am observing a side product with a similar mass to my starting material but with different polarity. What could it be?

Answer:

This could be an isomer of the desired product or a product resulting from an alternative cyclization pathway. One possibility is the formation of a quinoline derivative. Another possibility is hydrolysis of the nitrile group to the corresponding amide without cyclization.

Troubleshooting Steps:

  • Spectroscopic Analysis: Detailed NMR (¹H, ¹³C) and IR spectroscopy will be crucial in elucidating the structure of the side product.

  • Reaction Condition Optimization: The formation of such side products is often sensitive to the choice of base and solvent. Experimenting with different conditions, as outlined in Table 1, may suppress the formation of this impurity.

Frequently Asked Questions (FAQs)

Q1: What is the expected desired product of the intramolecular cyclization of this compound?

The primary expected product is 3-amino-2-benzoyl-7-bromobenzofuran , formed via an intramolecular Thorpe-Ziegler type reaction.

Q2: What is the general mechanism for the cyclization?

The reaction proceeds via a base-catalyzed intramolecular condensation. The base abstracts a proton from the active methylene group, forming a carbanion. This carbanion then attacks the carbon atom of the nitrile group in an intramolecular fashion to form a five-membered ring. Subsequent tautomerization leads to the final aminobenzofuran product.

Q3: Are there alternative catalytic systems to a strong base?

Yes, transition metal catalysis, particularly with copper or palladium, can be an alternative for similar intramolecular cyclizations. These methods can sometimes offer milder reaction conditions and improved selectivity, potentially avoiding some of the side products associated with strong bases.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 3-amino-2-benzoyl-7-bromobenzofuran

Entry Base Solvent Temperature (°C) Concentration (M) Yield of Desired Product (%) Yield of Dimer (%)
1NaHTHF650.16525
2NaHTHF650.01855
3K₂CO₃DMF1000.14045
4t-BuOKTHF250.15530
5t-BuOKTHF250.017510
6DBUCH₃CN800.16020

Yields are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Base-Catalyzed Intramolecular Cyclization of this compound

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

  • Addition of Base: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF to make a 0.01 M solution. Add this solution dropwise to the suspension of NaH in THF at room temperature over a period of 2 hours.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-2-benzoyl-7-bromobenzofuran.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Desired Product This compound This compound Carbanion Carbanion This compound->Carbanion Base (e.g., NaH) 3-amino-2-benzoyl-7-bromobenzofuran 3-amino-2-benzoyl-7-bromobenzofuran Carbanion->3-amino-2-benzoyl-7-bromobenzofuran Intramolecular Cyclization

Caption: Desired intramolecular cyclization pathway.

Side_Product_Formation cluster_start Starting Material cluster_intermediate Intermediate cluster_product Side Product SM1 This compound Carbanion Carbanion SM1->Carbanion Base SM2 This compound Dimer Dimer SM2->Dimer Carbanion->Dimer Intermolecular Condensation

Caption: Intermolecular condensation side reaction.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of Desired Product Analyze_Mixture Analyze Reaction Mixture (TLC, LC-MS) Low_Yield->Analyze_Mixture Incomplete_Reaction Incomplete Reaction Analyze_Mixture->Incomplete_Reaction Side_Products Major Side Products Analyze_Mixture->Side_Products Degradation Product Degradation Analyze_Mixture->Degradation Optimize_Base Use Stronger Base / Optimize Amount Incomplete_Reaction->Optimize_Base Optimize_Temp Optimize Temperature Incomplete_Reaction->Optimize_Temp High_Dilution Use High Dilution / Slow Addition Side_Products->High_Dilution Anhydrous Ensure Anhydrous Conditions Side_Products->Anhydrous Degradation->Optimize_Temp

Caption: Troubleshooting workflow for low yield.

Technical Support Center: Purification of Crude 2-Bromobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromobenzoylacetonitrile.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Crystal Formation During Recrystallization

Q: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals are forming. What should I do?

A: This is a common issue in recrystallization and can be caused by several factors. Here are some troubleshooting steps:

  • Too Much Solvent: The most frequent reason for failed crystallization is using an excessive amount of solvent, resulting in a solution that is not saturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. You can test for saturation by dipping a glass rod into the solution and removing it; if crystals form rapidly on the rod, the solution is likely saturated.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving this compound, even at low temperatures.

    • Solution: If reducing the solvent volume doesn't work, you may need to select a different solvent or a mixed solvent system. Good single solvents for polar, aromatic ketones often include ethanol or ethyl acetate. For mixed solvent systems, you can dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Common mixed solvent pairs include ethanol/water or ethyl acetate/hexanes.

  • Supersaturation: The solution may be supersaturated, meaning the solute has not yet started to crystallize even though the concentration is above its solubility limit.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, if you have a pure crystal of this compound, you can "seed" the solution by adding a tiny crystal to initiate crystallization.

  • Cooling Rate: Cooling the solution too quickly can sometimes inhibit crystal formation or lead to the formation of an oil.

    • Solution: Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath.

Issue 2: Oiling Out During Recrystallization

Q: Instead of crystals, my compound is separating as an oil. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often due to the presence of impurities lowering the melting point of the mixture or using a solvent with a boiling point higher than the compound's melting point.

  • Solution 1: Re-dissolve and Dilute. Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.

  • Solution 2: Change Solvent System. If the problem persists, the solvent system may be inappropriate. Try a lower-boiling point solvent or a different mixed solvent system.

  • Solution 3: Lower the Cooling Temperature. After slow cooling to room temperature, try cooling the flask in a dry ice/acetone bath to a much lower temperature, which may induce solidification of the oil.

Issue 3: Poor Separation or Co-elution in Column Chromatography

Q: I'm running a column to purify my this compound, but it's not separating from the impurities. What can I do?

A: Achieving good separation by column chromatography depends heavily on the choice of stationary phase and mobile phase. This compound is a polar molecule, which can present challenges with standard silica gel chromatography.

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for separation.

    • Solution: The key is to find a solvent system that gives your target compound a retention factor (Rf) of around 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.

      • For less polar impurities: Start with a less polar solvent system like ethyl acetate/hexanes and gradually increase the proportion of ethyl acetate.

      • For more polar impurities: A more polar system like dichloromethane/methanol might be necessary. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

  • Compound Sticking to the Silica Gel: Highly polar compounds can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and tailing of the spot.

    • Solution: Add a small amount of a modifier to your eluent. For a neutral compound like this compound, a small amount of a slightly more polar solvent like methanol can help. If acidic or basic impurities are present, adding a small amount of acetic acid or triethylamine, respectively, can improve the separation.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.

    • Solution: Use an appropriate amount of silica gel for the amount of sample you are purifying (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight). Ensure your sample is dissolved in a minimal amount of solvent before loading it onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will depend on the synthetic route used. A common synthesis involves the reaction of 2-bromobenzoyl chloride with acetonitrile. Potential impurities could include:

  • Unreacted Starting Materials: 2-bromobenzoyl chloride and excess acetonitrile.

  • Hydrolysis Product: 2-bromobenzoic acid, formed from the reaction of 2-bromobenzoyl chloride with any moisture present.

  • Byproducts from Side Reactions: Depending on the reaction conditions, other byproducts may form.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. To find a suitable solvent, you can perform small-scale solubility tests:

  • Place a small amount of your crude product (about 20-30 mg) into a small test tube.

  • Add a few drops of a solvent and observe the solubility at room temperature.

  • If it is insoluble, gently heat the test tube. If it dissolves when hot, this is a potentially good solvent.

  • Allow the solution to cool to see if crystals form.

Commonly tested solvents for polar aromatic compounds include ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexanes.

Q3: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of this compound?

A3: A good starting point for TLC analysis of a polar aromatic ketone like this compound would be a mixture of a non-polar and a moderately polar solvent.

  • Initial System: Try a 3:1 or 1:1 mixture of hexanes:ethyl acetate.

  • Adjusting Polarity:

    • If the spot remains at the baseline (Rf is too low), increase the polarity by increasing the proportion of ethyl acetate.

    • If the spot runs with the solvent front (Rf is too high), decrease the polarity by increasing the proportion of hexanes.

    • For very polar compounds, a system of dichloromethane with a small amount of methanol (e.g., 99:1 to 95:5) may be necessary.

Q4: My purified product is still colored. How can I remove the color?

A4: Colored impurities can often be removed by treating a solution of your crude product with activated charcoal.

  • Dissolve your crude product in the hot recrystallization solvent.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Be cautious as adding charcoal to a boiling solution can cause it to boil over.

  • Swirl the mixture for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal.

  • Proceed with the recrystallization as usual.

Note: Using too much charcoal can lead to a significant loss of your desired product due to adsorption.

Quantitative Data Summary

Table 1: Suggested Starting Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Comments
Ethanol/WaterStart by dissolving in hot ethanol, then add hot water dropwise until cloudy.Good for many polar organic compounds.
Ethyl Acetate/HexanesDissolve in a minimum of hot ethyl acetate, then add hexanes until cloudy.A versatile system for a range of polarities.
Acetone/HexanesDissolve in a minimum of hot acetone, then add hexanes until cloudy.Another common and effective solvent pair.
Isopropanol-Can be a good single solvent for moderately polar compounds.

Table 2: Suggested Starting Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase (Eluent)Gradient Profile
Silica GelHexanes:Ethyl AcetateStart with 9:1, gradually increase to 1:1 or higher polarity.
Silica GelDichloromethane:MethanolStart with 99:1, gradually increase the percentage of methanol.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot recrystallization solvent (or the "good" solvent of a mixed pair) until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure

  • TLC Analysis: Determine an appropriate solvent system using TLC that gives the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Option 1 ColumnChrom Column Chromatography Crude->ColumnChrom Option 2 TLC TLC Recrystallization->TLC ColumnChrom->TLC NMR NMR TLC->NMR MeltingPoint Melting Point NMR->MeltingPoint Pure Pure Product MeltingPoint->Pure

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization Start Crude product dissolved in hot solvent Cool Cool solution Start->Cool Crystals_Form Crystals Form? Cool->Crystals_Form No_Crystals No Crystals Crystals_Form->No_Crystals No Success Collect Pure Crystals Crystals_Form->Success Yes Troubleshoot Troubleshoot No_Crystals->Troubleshoot Reduce_Solvent Reduce Solvent Volume Troubleshoot->Reduce_Solvent Change_Solvent Change Solvent Troubleshoot->Change_Solvent Induce_Crystallization Induce Crystallization (Scratch/Seed) Troubleshoot->Induce_Crystallization Reduce_Solvent->Cool Change_Solvent->Start Induce_Crystallization->Cool

Caption: Decision-making workflow for troubleshooting recrystallization issues.

Optimizing reaction conditions for 2-Bromobenzoylacetonitrile condensations [cid:8, 25]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for condensations involving 2-Bromobenzoylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of condensation reactions performed with this compound?

A1: this compound is a versatile precursor primarily used in the synthesis of various heterocyclic compounds. Due to its active methylene group and carbonyl functionality, it readily undergoes condensation reactions. The most common applications include:

  • Gewald Synthesis of 2-Aminothiophenes: This is a one-pot, multi-component reaction where this compound reacts with elemental sulfur and a secondary amine (like morpholine or piperidine) to form highly substituted 2-aminothiophenes.[1][2][3]

  • Synthesis of Substituted Pyrimidines: Condensation with amidines, guanidine, or urea can yield various pyrimidine derivatives, which are of significant interest in medicinal chemistry.[4][5]

  • Thorpe-Ziegler Reaction: While less specific to this starting material in the literature found, the dinitrile functionality that could be introduced to a molecule derived from this compound could undergo intramolecular condensation to form cyclic ketones.[6][7][8]

Q2: What is the role of the base in these condensation reactions?

A2: The base plays a critical catalytic role in initiating the condensation. In the context of the Gewald reaction, secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine, are commonly used.[1] Their primary function is to catalyze the initial Knoevenagel-Cope condensation between the this compound and another carbonyl compound (if applicable), or to facilitate the reaction with elemental sulfur. The choice of base can significantly influence the reaction rate and overall yield.[1][9]

Q3: What are the typical solvents used for these reactions?

A3: The choice of solvent is crucial for ensuring the solubility of reactants and facilitating the reaction. For the Gewald synthesis, polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of elemental sulfur.[1][9]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. This helps in determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times.

Troubleshooting Guides

This section addresses specific issues that may be encountered during condensation reactions with this compound.

Low or No Product Yield
Possible Cause Troubleshooting Steps
Inefficient Initial Condensation (e.g., Knoevenagel-Cope) - Base Selection: The chosen base may not be optimal. Screen different bases such as piperidine, morpholine, or triethylamine. For less reactive starting materials, a stronger base might be necessary.[1][9] - Water Removal: The condensation step generates water, which can hinder the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it forms.[1]
Poor Sulfur Solubility or Reactivity (Gewald Reaction) - Solvent Choice: Ensure a polar solvent like ethanol, methanol, or DMF is used to improve the solubility and reactivity of sulfur.[1][9] - Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can enhance the reactivity of sulfur. Avoid excessive heat to prevent side reactions.[1]
Steric Hindrance - Two-Step Procedure: For sterically hindered substrates, a two-step approach may be more effective. First, isolate the intermediate from the initial condensation, and then react it with the other components in a separate step.[1] - Microwave Irradiation: Microwave-assisted synthesis can often improve yields and significantly reduce reaction times, especially for challenging substrates.[2]
Incorrect Stoichiometry - Purity of Reagents: Use pure and dry starting materials. Impurities can interfere with the reaction. - Accurate Measurements: Precisely measure all reagents to ensure the correct stoichiometric ratios.
Formation of Side Products
Side Product Mitigation Strategies
Unreacted Starting Materials - Increase the reaction time. - Optimize the reaction temperature. - Consider using a more effective catalyst.[1]
Dimerization or Polymerization - Adjust the concentration of the reactants. - Modify the rate of addition of reagents. - Change the solvent to one that better solvates the intermediates.[1]
Knoevenagel-Cope Intermediate (in Gewald Reaction) - Ensure a sufficient amount of sulfur is present. - Verify that the reaction conditions (temperature and base) are suitable for the subsequent cyclization step.[1]
Difficult Product Purification
Issue Purification Strategies
Isolation of Solid Products Recrystallization: This is often the most effective method for purifying solid products. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]
Isolation of Oily or Difficult-to-Crystallize Products Column Chromatography: Silica gel column chromatography is a standard technique for purifying oils or solids that are difficult to recrystallize. A common eluent system is a gradient of ethyl acetate in hexanes.[1]
Removal of Inorganic Salts and Polar Impurities Washing: Washing the crude product with water can effectively remove inorganic salts and other polar impurities.[1]
Removal of Non-polar Byproducts Washing: A wash with a non-polar solvent, such as hexanes, can help remove non-polar side products.[1]

Experimental Protocols

General Protocol for Gewald Synthesis of 2-Aminothiophenes

This is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the this compound, elemental sulfur, and the appropriate active methylene compound (if required by the specific synthesis).

  • Add a suitable solvent, such as ethanol or methanol.

  • Add the base (e.g., morpholine or triethylamine) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

Visualizations

Gewald_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, Sulfur, and other reactants add_solvent Add polar solvent (e.g., Ethanol) start->add_solvent add_base Add base (e.g., Morpholine) add_solvent->add_base react Stir at RT or heat (40-60 °C) add_base->react monitor Monitor progress by TLC react->monitor cool Cool to RT monitor->cool Reaction complete filter Filter precipitate cool->filter Precipitate forms concentrate Concentrate in vacuo cool->concentrate No precipitate purify Purify by recrystallization or column chromatography filter->purify concentrate->purify

Caption: General experimental workflow for the Gewald synthesis.

Troubleshooting_Logic cluster_condensation Initial Condensation Issues cluster_sulfur Sulfur Reactivity Issues cluster_other Other Potential Issues start Low or No Product Yield? check_base Optimize Base Selection start->check_base Yes check_solvent Use Polar Solvent start->check_solvent Yes check_stoichiometry Verify Stoichiometry & Purity start->check_stoichiometry Yes remove_water Remove Water (e.g., Dean-Stark) check_base->remove_water optimize_temp Optimize Temperature (40-60°C) check_solvent->optimize_temp consider_microwave Consider Microwave Synthesis check_stoichiometry->consider_microwave

Caption: Troubleshooting logic for low product yield.

References

Stability and degradation pathways of 2-Bromobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 2-Bromobenzoylacetonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, with the CAS Number 53882-80-7, is a chemical intermediate often used in organic synthesis.[1][2][3] Its structure, featuring a benzoyl group, a nitrile, and a bromo-substituted phenyl ring, makes it a versatile building block for the synthesis of more complex molecules in pharmaceutical and agrochemical research.

Q2: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is advisable to keep it in a freezer at temperatures under -20°C.

Q3: What are the signs of degradation of this compound?

Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration (e.g., turning yellow or brown), or a change in its physical state. The presence of unexpected peaks in analytical tests like HPLC or NMR would also suggest the presence of degradation products.

Q4: Is this compound sensitive to moisture?

Yes, like many nitriles, this compound can be susceptible to hydrolysis in the presence of moisture, especially under acidic or basic conditions. This can lead to the formation of 2-bromobenzoylacrylamide or 2-bromobenzoic acid as degradation products.

Q5: What solvents are recommended for dissolving this compound?

This compound is generally soluble in a range of organic solvents. For specific applications, it is always best to perform a small-scale solubility test with the intended solvent.

Troubleshooting Guides

Issue 1: Low Yield in a Reaction Using this compound

  • Possible Cause 1: Degradation of the starting material.

    • Troubleshooting Step: Confirm the purity of your this compound using an appropriate analytical method like NMR or HPLC. If impurities are detected, consider purifying the starting material before use. Ensure the compound has been stored under the recommended conditions.

  • Possible Cause 2: Incompatibility with reaction conditions.

    • Troubleshooting Step: If your reaction is run in a protic solvent or in the presence of strong acids or bases, consider that this compound may be degrading. It may be necessary to switch to an aprotic solvent and use milder reaction conditions.

  • Possible Cause 3: Competing side reactions.

    • Troubleshooting Step: The presence of the bromine atom and the acidic alpha-carbon can lead to side reactions. For instance, in the presence of a strong base, elimination reactions might compete with the desired substitution.[4] Consider adjusting the base and temperature to favor the desired reaction pathway.

Issue 2: Appearance of Unexpected Byproducts in the Reaction Mixture

  • Possible Cause 1: Hydrolysis of the nitrile group.

    • Troubleshooting Step: If your reaction or work-up involves aqueous conditions, you may be forming the corresponding amide or carboxylic acid. Analyze your byproduct by mass spectrometry or NMR to identify these species. To avoid this, ensure all your reagents and solvents are anhydrous.

  • Possible Cause 2: Reactions involving the bromine atom.

    • Troubleshooting Step: The bromo-substituent can participate in various cross-coupling reactions. If your reaction mixture contains transition metal catalysts, you might be observing byproducts from unintended coupling reactions.

Stability and Degradation Pathways

Potential Degradation Pathways
  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, initially forming an amide and subsequently a carboxylic acid.

  • Thermal Decomposition: At elevated temperatures, the molecule may undergo decomposition. The C-Br bond, with its relatively low bond energy, could be a starting point for thermal degradation.[5] The decomposition of similar brominated compounds can release hydrogen bromide and other volatile organic compounds.[6][7]

  • Photodegradation: Aromatic bromine compounds can be susceptible to photodegradation upon exposure to UV light, which can lead to dehalogenation or other rearrangements.

Inferred Degradation Products
Degradation PathwayPotential Products
Hydrolysis2-Bromobenzoylacrylamide, 2-Bromobenzoic acid
Thermal DecompositionHydrogen bromide, various aromatic fragments
PhotodegradationDebrominated benzoylacetonitrile derivatives

Experimental Protocols

To obtain quantitative data on the stability of this compound, the following experimental protocols can be implemented. These are based on general guidelines for stability testing of chemical compounds.[8][9][10][11]

Protocol 1: Hydrolytic Stability Assessment
  • Objective: To determine the rate of hydrolysis of this compound at different pH values.

  • Materials: this compound, buffer solutions (pH 4, 7, and 9), HPLC grade acetonitrile and water, HPLC system with a UV detector.

  • Procedure: a. Prepare stock solutions of this compound in acetonitrile. b. In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis. c. Store the vials at a constant temperature (e.g., 25°C and an accelerated temperature like 50°C). d. At specified time intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot from each vial. e. Analyze the samples by HPLC to quantify the remaining amount of this compound and detect the formation of any degradation products. f. Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Protocol 2: Thermal Stability Assessment
  • Objective: To investigate the thermal decomposition profile of this compound.

  • Materials: this compound, Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC).

  • Procedure: a. Place a small, accurately weighed sample of this compound into the TGA pan. b. Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). c. Record the weight loss as a function of temperature to identify decomposition temperatures. d. For DSC analysis, seal a small sample in an aluminum pan and heat at a constant rate to observe any endothermic or exothermic events associated with melting or decomposition.

Protocol 3: Photostability Assessment
  • Objective: To determine the susceptibility of this compound to degradation upon exposure to light.

  • Materials: this compound, a photostability chamber with controlled light exposure (e.g., Xenon lamp), quartz cuvettes, UV-Vis spectrophotometer, HPLC system.

  • Procedure: a. Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile). b. Place one sample in the photostability chamber and a control sample in the dark at the same temperature. c. At specified time intervals, withdraw aliquots from both samples. d. Analyze the samples by UV-Vis spectrophotometry to observe changes in the absorption spectrum and by HPLC to quantify the parent compound and any photoproducts.

Visualizations

Hydrolysis_Pathway This compound This compound Amide 2-Bromobenzoylacrylamide This compound->Amide H₂O (H⁺ or OH⁻) CarboxylicAcid 2-Bromobenzoic Acid Amide->CarboxylicAcid H₂O (H⁺ or OH⁻)

Caption: Inferred hydrolysis pathway of this compound.

Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_conditions Exposure Conditions cluster_analysis Analysis Stock Prepare Stock Solution of This compound Hydrolysis Hydrolytic Stress (pH 4, 7, 9) Stock->Hydrolysis Thermal Thermal Stress (Elevated Temperature) Stock->Thermal Photo Photolytic Stress (Light Exposure) Stock->Photo Sampling Time-point Sampling Hydrolysis->Sampling TGA_DSC TGA/DSC Analysis Thermal->TGA_DSC Photo->Sampling HPLC HPLC Analysis (Quantification) Sampling->HPLC LCMS LC-MS/MS (Degradant Identification) HPLC->LCMS

Caption: General experimental workflow for stability testing.

References

Solvent and temperature effects on 2-Bromobenzoylacetonitrile reaction kinetics [cid:25]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromobenzoylacetonitrile. The information addresses common issues related to solvent and temperature effects on its reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reaction rate of this compound with nucleophiles?

The primary factors influencing the reaction rate of this compound are the choice of solvent, reaction temperature, and the nature of the nucleophile. As a substituted α-haloketone, its reactivity is governed by a balance of electronic and steric effects. Solvent polarity and proticity play a critical role in stabilizing or destabilizing transition states, directly impacting reaction kinetics. Temperature affects the rate constant as described by the Arrhenius equation, with higher temperatures generally leading to faster reactions.

Q2: How does solvent polarity affect the kinetics of reactions involving this compound?

Solvent polarity can significantly alter reaction rates. For reactions proceeding through a polar transition state, a more polar solvent will increase the reaction rate by stabilizing the transition state more than the reactants. For instance, in nucleophilic substitution reactions where charge is developed in the transition state, polar solvents are generally preferred. However, the specific type of polar solvent (protic vs. aprotic) is crucial.

Q3: Should I use a polar protic or a polar aprotic solvent for my reaction with this compound?

The choice between a polar protic and a polar aprotic solvent depends on the nature of the nucleophile.

  • Polar protic solvents (e.g., methanol, ethanol, water) can solvate both cations and anions effectively. While they can dissolve many ionic nucleophiles, they can also form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction rate.

  • Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) are excellent at solvating cations but are less effective at solvating anions. This leaves the "naked" anion more reactive, often leading to a significant increase in the rate of nucleophilic substitution reactions. For many reactions with anionic nucleophiles, a polar aprotic solvent is the preferred choice to accelerate the reaction.

Q4: I am observing a significant amount of side products in my reaction. What could be the cause?

Side product formation in reactions with this compound can arise from several competing pathways, primarily elimination reactions and reactions involving the ambident nature of some nucleophiles. For instance, when using a strong, sterically hindered base, elimination to form an unsaturated ketone may compete with the desired substitution. If using a nucleophile like the cyanide ion, attack from the nitrogen atom can lead to the formation of an isocyanide byproduct.[1]

Q5: How does temperature influence the product distribution between substitution and elimination?

Higher temperatures generally favor elimination reactions over substitution reactions. This is because elimination reactions often have a higher activation energy and a greater increase in entropy. If you are observing a high proportion of elimination byproducts, consider running the reaction at a lower temperature.

Troubleshooting Guides

Issue 1: Low or no reaction conversion.

  • Possible Cause 1: Inappropriate solvent choice. The reactants may have poor solubility in the chosen solvent, or the solvent may be deactivating the nucleophile (e.g., a polar protic solvent with an anionic nucleophile).

    • Troubleshooting:

      • Ensure all reactants are soluble in the chosen solvent.

      • If using an anionic nucleophile, consider switching from a polar protic solvent to a polar aprotic solvent (e.g., from methanol to acetonitrile or DMF).

  • Possible Cause 2: Insufficient temperature. The reaction may have a high activation energy requiring thermal input.

    • Troubleshooting:

      • Gradually increase the reaction temperature and monitor the progress by a suitable analytical technique (e.g., TLC, GC, HPLC). Be cautious, as higher temperatures can promote side reactions.

  • Possible Cause 3: Deactivated nucleophile. The nucleophile may have degraded or is not strong enough for the desired transformation.

    • Troubleshooting:

      • Use a fresh batch of the nucleophile.

      • Consider using a stronger nucleophile if the reaction chemistry allows.

Issue 2: Formation of multiple products.

  • Possible Cause 1: Competing elimination reaction. The conditions may favor elimination over substitution.

    • Troubleshooting:

      • Lower the reaction temperature.

      • Use a less sterically hindered and/or less basic nucleophile if the desired reaction is substitution.

      • If elimination is desired, use a strong, sterically hindered base like potassium tert-butoxide.[1]

  • Possible Cause 2: Ambident nucleophile. The nucleophile may be reacting through different atoms.

    • Troubleshooting:

      • The choice of solvent and counter-ion can influence the regioselectivity of ambident nucleophiles. For example, with cyanide, using an ionic cyanide salt in a polar aprotic solvent favors attack by the carbon atom.[1]

  • Possible Cause 3: Hydrolysis of the nitrile group. If water is present under acidic or basic conditions with heating, the nitrile group can hydrolyze to a carboxylic acid or an amide.[1]

    • Troubleshooting:

      • Ensure anhydrous reaction conditions if hydrolysis is not desired.

Data Presentation

Table 1: Illustrative Solvent Effects on Relative Reaction Rates for Nucleophilic Substitution

SolventDielectric Constant (ε)Solvent TypeRelative Rate (Illustrative)
Methanol33Polar Protic1
Water78Polar Protic7
DMSO49Polar Aprotic1,300
DMF37Polar Aprotic2,800
Acetonitrile38Polar Aprotic5,000

Data adapted for a representative SN2 reaction of an alkyl bromide with azide, demonstrating the significant rate enhancement in polar aprotic solvents.

Table 2: Illustrative Temperature Dependence of a Reaction Rate Constant

Temperature (°C)Temperature (K)Rate Constant, k (M⁻¹s⁻¹) (Illustrative)
25298.151.0 x 10⁻³
35308.152.5 x 10⁻³
45318.155.8 x 10⁻³
55328.151.2 x 10⁻²

This table illustrates a typical increase in reaction rate constant with temperature.

Experimental Protocols

Protocol 1: General Procedure for Studying Solvent Effects on the Reaction of this compound with a Nucleophile (e.g., Sodium Azide)

  • Preparation of Stock Solutions: Prepare 0.1 M stock solutions of this compound and the chosen nucleophile (e.g., sodium azide) in the different solvents to be tested (e.g., Methanol and Acetonitrile).

  • Reaction Setup: In separate, dry reaction vessels for each solvent, add a known volume of the this compound stock solution. Place the vessels in a constant temperature bath.

  • Initiation of Reaction: To initiate the reaction, add an equimolar amount of the nucleophile stock solution to each reaction vessel simultaneously.

  • Sampling: At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent that stops the reaction (e.g., a large volume of cold hexane).

  • Analysis: Analyze the quenched samples using a suitable analytical technique such as HPLC, GC, or NMR to determine the concentration of the reactant and product.

  • Data Analysis: Plot the concentration of the reactant versus time for each solvent and determine the initial reaction rate. Compare the rates to evaluate the solvent effect.

Protocol 2: General Procedure for Determining the Effect of Temperature on Reaction Kinetics

  • Reaction Setup: Prepare a reaction mixture of this compound and the nucleophile in a chosen solvent in a reaction vessel equipped with a temperature probe and a stirring mechanism.

  • Temperature Control: Place the reaction vessel in a temperature-controlled bath set to the desired temperature. Allow the mixture to equilibrate to the set temperature.

  • Monitoring: Monitor the reaction progress over time by taking aliquots at regular intervals and analyzing them as described in Protocol 1.

  • Varying Temperature: Repeat the experiment at several different temperatures, ensuring all other reaction parameters (concentrations, solvent) remain constant.

  • Data Analysis:

    • Determine the rate constant (k) at each temperature.

    • Plot ln(k) versus 1/T (Arrhenius plot).

    • The activation energy (Ea) can be calculated from the slope of the Arrhenius plot (slope = -Ea/R, where R is the gas constant).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solutions (Reactant & Nucleophile) setup Reaction Setup (Solvent, Temp Control) prep_stock->setup initiate Initiate Reaction setup->initiate sampling Aliquot Sampling at Time Intervals initiate->sampling quench Quench Reaction sampling->quench analyze Analytical Measurement (HPLC, GC, etc.) quench->analyze data_analysis Kinetic Data Analysis analyze->data_analysis logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes solvent Solvent Choice (Polar Protic vs. Aprotic) rate Reaction Rate solvent->rate products Product Distribution (Substitution vs. Elimination) solvent->products temp Temperature temp->rate temp->products nucleophile Nucleophile/Base (Strength & Sterics) nucleophile->rate nucleophile->products

References

Technical Support Center: Catalyst Selection for Efficient Conversion of 2-Bromobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst and conditions for the chemical conversion of 2-Bromobenzoylacetonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Catalyst Selection and Optimization: FAQs

Q1: What are the most effective catalytic systems for the conversion of this compound?

A1: The most successful conversions of this compound and similar ortho-substituted aryl bromides are typically achieved using palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Buchwald-Hartwig, and in some cases, the copper-catalyzed Ullmann condensation. The choice of catalyst depends on the desired transformation (C-C, C-N, or C-O bond formation).

For Suzuki-Miyaura coupling (C-C bond formation), palladium catalysts are widely employed. The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precursor.[1] Key components of the catalytic system include a palladium source, a phosphine ligand, and a base.

For Buchwald-Hartwig amination (C-N bond formation), palladium-based catalysts are also the standard.[2] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a strong base.[3]

The Ullmann condensation offers a classic method for forming C-O, C-N, and C-S bonds using a copper catalyst, often at higher temperatures than palladium-catalyzed reactions.[4][5]

Q2: How do the functional groups in this compound affect catalyst selection and reaction efficiency?

A2: The presence of the ortho-benzoyl and acetonitrile groups in this compound can influence the reaction in several ways:

  • Steric Hindrance: The ortho-benzoyl group can sterically hinder the approach of the catalyst to the C-Br bond, potentially slowing down the oxidative addition step in the catalytic cycle. This is a common issue with ortho-substituted aryl bromides.[6]

  • Electronic Effects: The benzoyl and acetonitrile groups are electron-withdrawing, which can activate the aryl bromide towards oxidative addition.[7][8]

  • Potential for Side Reactions: The carbonyl group of the benzoyl moiety and the nitrile group could potentially interact with the catalyst or reagents, leading to undesired side reactions. For instance, the nitrile group could be susceptible to hydrolysis under certain basic conditions, and the enolizable protons alpha to the carbonyl and nitrile groups could participate in side reactions.

Therefore, the selection of a bulky yet active ligand is often crucial to overcome steric hindrance and promote efficient coupling.

Troubleshooting Guide

Problem 1: Low to no yield in Suzuki-Miyaura Coupling

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium source and ligand are of high quality and stored under inert conditions. Consider using a pre-formed, air-stable palladium precatalyst. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to Pd(0).[9]
Oxygen Contamination Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[9]
Inefficient Transmetalation The choice of base is critical. Ensure the base is strong enough to facilitate transmetalation but not so strong as to cause degradation of starting materials or the product. Finely powdered and dry bases are recommended for anhydrous reactions.[10] For aqueous systems, ensure vigorous stirring.
Protodeboronation This side reaction, where the boronic acid is replaced by a hydrogen atom, is common with electron-rich boronic acids or under harsh basic conditions. Use a milder base (e.g., K₂CO₃, KF) or switch to anhydrous conditions.[6]
Steric Hindrance Use a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands) to promote oxidative addition and reductive elimination.[11]

Problem 2: Poor results in Buchwald-Hartwig Amination

Possible Cause Troubleshooting Step
Incorrect Ligand Choice The ligand is critical for a successful Buchwald-Hartwig reaction. For challenging substrates, bulky, electron-rich phosphine ligands are often required.[12] A ligand screening is highly recommended.
Base Incompatibility Strong bases like NaOtBu or LHMDS are commonly used, but they can be incompatible with base-sensitive functional groups.[13][14] Consider a milder base if substrate degradation is observed, though this may slow down the reaction rate.
Catalyst Inhibition by Aryl Iodide While this compound is the substrate, if aryl iodides are used in other contexts, be aware that the iodide formed can inhibit the palladium catalyst.[14]
Solvent Effects Toluene, dioxane, and THF are common solvents. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction by coordinating to the palladium catalyst.

Quantitative Data Summary

The following tables provide a summary of catalyst performance for reactions involving substrates similar to this compound.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of 2-Bromobenzonitrile

Catalyst System (Palladium Source / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd@MIL-101(Cr)-NH₂K₂CO₃DMF/H₂O1001295[15]
Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenylK₃PO₄TolueneRT2>95[11]
Pd(OAc)₂ / o-(di-tert-butylphosphino)biphenylK₃PO₄TolueneRT2>95[11]
PVP-stabilized Pd nanoparticlesNa₂CO₃EtOH/H₂O7024~80-90[16]

Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Aryl Bromides

Palladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XPhosKOtBuToluene90287[2]
Pd(OAc)₂BINAPCs₂CO₃Toluene1001695[2]
"XantPhos Pd G3"(precatalyst)DBUMeCN/PhMe1401High[1][17]
(SIPr)Pd(methallyl)Cl(precatalyst)LHMDSTHF22<199[18]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized starting point and may require optimization.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of Toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a generalized starting point and may require optimization.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, charge a dry Schlenk tube with the palladium precatalyst (e.g., an XPhos-based precatalyst, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Combine Reactants: This compound, Arylboronic Acid, Base start->setup catalyst Add Palladium Catalyst and Ligand setup->catalyst inert Establish Inert Atmosphere (Ar/N2) catalyst->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Quench, Extract, Wash, and Dry monitor->workup purify Purify by Chromatography workup->purify end Final Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Yield check_catalyst Check Catalyst Activity and Purity start->check_catalyst check_inert Ensure Proper Inert Atmosphere (Degas) start->check_inert check_protodeboronation Check for Protodeboronation start->check_protodeboronation use_precatalyst Use Air-Stable Precatalyst check_catalyst->use_precatalyst optimize_base Optimize Base (Strength, Purity) check_inert->optimize_base optimize_ligand Screen Bulky Phosphine Ligands optimize_base->optimize_ligand use_milder_base Use Milder Base or Anhydrous Conditions check_protodeboronation->use_milder_base

Caption: Troubleshooting logic for low yield in cross-coupling reactions.

References

Managing exothermic events in 2-Bromobenzoylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing exothermic events during the synthesis of 2-Bromobenzoylacetonitrile.

Troubleshooting Guide: Managing Exothermic Events

An uncontrolled increase in temperature (an exothermic event) during the synthesis of this compound can lead to reduced yield, increased impurity formation, and potential safety hazards. This guide provides a systematic approach to troubleshooting and managing such events.

Immediate Actions for an Ongoing Exothermic Event:

  • Cease Reagent Addition: Immediately stop the addition of any reagents.

  • Enhance Cooling: Increase the efficiency of the cooling system. This may involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Increase Stirring Rate: Improve heat dissipation throughout the reaction mixture by increasing the stirring speed.

  • Dilute the Reaction (if safe): If the reaction solvent is known to be compatible and will not exacerbate the exotherm, consider adding more cold solvent to dilute the reactants and absorb heat.

Post-Event Analysis and Prevention:

If you have experienced an exothermic event, use the following table to identify potential causes and implement corrective actions for future experiments.

Observation Potential Cause Recommended Action
Rapid temperature rise immediately upon reagent addition.Reagent addition rate is too fast.Reduce the rate of addition. Consider using a syringe pump for precise control.
Exotherm occurs despite slow reagent addition.Inadequate cooling.Ensure the cooling bath is at the appropriate temperature and has sufficient capacity for the scale of the reaction. Check for proper immersion of the reaction flask.
Localized hot spots observed in the reaction mixture.Inefficient stirring.Use a more powerful overhead stirrer or a larger stir bar to ensure homogenous mixing and heat distribution.
Reaction is more exothermic than anticipated based on literature.Incorrect reagent concentration.Verify the concentration of all starting materials and reagents. Use of highly concentrated reagents can accelerate the reaction rate and heat generation.
Exotherm occurs after a delay or "induction period".Impurities in starting materials or catalyst deactivation/activation.Ensure the purity of all reagents and solvents. Pre-treat solvents to remove water if necessary. Verify the activity of any catalysts used.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of exothermic events in the synthesis of this compound?

A1: The primary cause is typically the acylation step, where a Lewis acid catalyst is often used to promote the reaction between a bromo-substituted benzoyl derivative and acetonitrile or a related synthon. These Friedel-Crafts type reactions are often highly exothermic. The rate of reaction, and therefore heat generation, is sensitive to the rate of reagent addition and the effectiveness of temperature control.

Q2: How can I proactively manage the risk of an exothermic event?

A2: Proactive management involves careful experimental design and control. Key measures include:

  • Slow, controlled addition of reagents: Use a dropping funnel or syringe pump to add the most reactive component dropwise.

  • Adequate cooling: Employ a cooling bath (e.g., ice-water, ice-salt, or a cryocooler) to maintain the desired reaction temperature.

  • Efficient stirring: Ensure vigorous and uniform stirring to promote heat transfer from the reaction mixture to the cooling bath.

  • Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, which can sometimes contribute to exotherms.

Q3: What are the potential side reactions if an exotherm is not controlled?

A3: Uncontrolled exotherms can lead to several side reactions, including:

  • Polymerization: The reactants or product may polymerize at elevated temperatures.

  • Degradation: The desired product or starting materials may decompose, leading to a lower yield and the formation of colored impurities.[1]

  • Formation of regioisomers: In Friedel-Crafts reactions, higher temperatures can lead to a loss of selectivity and the formation of unwanted isomers.

  • Hydrolysis: If water is present, the nitrile group can hydrolyze to an amide or carboxylic acid, especially at elevated temperatures.[1]

Q4: Are there any specific safety precautions I should take when performing this synthesis?

A4: Yes, always adhere to the following safety protocols:

  • Conduct the reaction in a well-ventilated fume hood.[2][3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][4]

  • Have a secondary containment vessel for your cooling bath.

  • Be aware of the hazards of all chemicals used by consulting their Safety Data Sheets (SDS).[2][3]

  • Ensure that emergency equipment, such as a fire extinguisher and safety shower, is readily accessible.

Experimental Protocol: Synthesis of this compound with Exotherm Management

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-Bromobenzoyl chloride

  • Acetonitrile

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer or thermocouple

  • Overhead stirrer or magnetic stirrer with a large stir bar

  • Condenser with a drying tube

  • Cooling bath (e.g., ice-water bath)

  • Separatory funnel

Procedure:

  • Setup: Assemble the three-necked flask with the stirrer, dropping funnel, and thermometer. Place the flask in a cooling bath. The entire apparatus should be under an inert atmosphere (e.g., nitrogen).

  • Initial Charge: Charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane. Cool the mixture to 0-5 °C with stirring.

  • Slow Addition of Acetonitrile: Add acetonitrile dropwise to the cooled suspension of AlCl₃ in DCM. Maintain the temperature below 10 °C during the addition.

  • Controlled Addition of 2-Bromobenzoyl Chloride: Add 2-Bromobenzoyl chloride dropwise from the dropping funnel over a period of 1-2 hours. Carefully monitor the internal temperature and adjust the addition rate to maintain it between 0-5 °C. A slight exotherm is expected, but a rapid temperature rise indicates the addition is too fast.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Quenching: Slowly and carefully quench the reaction by pouring the mixture over crushed ice and dilute HCl. This step is also exothermic and should be done with caution and efficient stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Exotherm_Troubleshooting_Workflow start Exothermic Event Detected (Rapid Temperature Rise) action1 Cease Reagent Addition start->action1 action2 Enhance Cooling start->action2 action3 Increase Stirring Rate start->action3 decision1 Is Temperature Controlled? action1->decision1 action2->decision1 action3->decision1 outcome_yes Continue Reaction with Caution decision1->outcome_yes Yes outcome_no Emergency Shutdown: - Quench if safe - Evacuate decision1->outcome_no No analysis Post-Reaction Analysis outcome_yes->analysis cause1 Addition Rate Too Fast? analysis->cause1 cause2 Inadequate Cooling? analysis->cause2 cause3 Inefficient Stirring? analysis->cause3 solution1 Reduce Addition Rate cause1->solution1 solution2 Improve Cooling System cause2->solution2 solution3 Enhance Stirring cause3->solution3

Caption: Troubleshooting workflow for managing an exothermic event.

Synthesis_Workflow setup 1. Reaction Setup (Inert Atmosphere, Cooling Bath) charge 2. Charge AlCl3 & DCM (Cool to 0-5 °C) setup->charge add_acetonitrile 3. Add Acetonitrile (Dropwise, <10 °C) charge->add_acetonitrile add_benzoyl_chloride 4. Add 2-Bromobenzoyl Chloride (Dropwise, 0-5 °C) MONITOR TEMPERATURE add_acetonitrile->add_benzoyl_chloride react 5. Reaction (Stir at 0-5 °C) add_benzoyl_chloride->react quench 6. Quench (Ice/HCl, CAUTION: Exothermic) react->quench workup 7. Workup (Extraction & Washes) quench->workup purify 8. Purification (Recrystallization/Chromatography) workup->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Addressing challenges in the scale-up of 2-Bromobenzoylacetonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up production of 2-Bromobenzoylacetonitrile. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound (also known as 3-(2-bromophenyl)-3-oxopropanenitrile) is the Claisen condensation of a 2-bromobenzoate ester (e.g., methyl 2-bromobenzoate) with acetonitrile in the presence of a strong base.[1][2][3]

Q2: What are the critical parameters to control during the scale-up of this reaction?

When scaling up the synthesis, the following parameters are critical:

  • Temperature Control: The Claisen condensation can be exothermic. Careful temperature management is crucial to prevent side reactions and ensure safety.

  • Reagent Addition: Slow and controlled addition of reagents, particularly the base, is essential to maintain a consistent reaction profile and avoid localized high concentrations which can lead to side reactions.

  • Mixing Efficiency: Ensuring efficient mixing becomes more challenging at a larger scale. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.

  • Purity of Starting Materials: The purity of the 2-bromobenzoate ester and acetonitrile is critical. Impurities can lead to the formation of by-products that are difficult to remove.

Q3: What are the common side reactions to expect?

Potential side reactions during the Claisen condensation for this compound synthesis include:

  • Self-condensation of Acetonitrile: If the reaction conditions are not optimized, acetonitrile can undergo self-condensation.

  • Hydrolysis of the Ester: Presence of moisture can lead to the hydrolysis of the starting ester, 2-bromobenzoate, back to 2-bromobenzoic acid.

  • Formation of Amide Impurities: Under certain conditions, the nitrile group can be hydrolyzed to an amide.

Q4: What is the best approach for purifying this compound on a large scale?

For large-scale purification, a multi-step approach is often the most effective:

  • Aqueous Work-up: Neutralize the reaction mixture and perform extractions to remove inorganic salts and water-soluble impurities.

  • Crystallization: This is a highly effective method for purification at scale. A suitable solvent or a mixture of solvents should be identified to achieve good recovery and purity.

  • Chromatography: If crystallization does not provide the desired purity, column chromatography may be necessary. However, this can be less practical and more costly for very large quantities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete Reaction: The reaction may not have reached completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Consider increasing the reaction time or temperature cautiously.
Inefficient Base: The base may not be strong enough or may have degraded.- Use a strong, non-nucleophilic base like sodium hydride or sodium amide.[2] - Ensure the base is fresh and handled under anhydrous conditions.
Poor Mixing: Inefficient stirring, especially at larger scales.- Use appropriate overhead stirring equipment to ensure thorough mixing of the reaction mixture.
Formation of a Dark-Colored Reaction Mixture Decomposition: The starting materials or product may be decomposing at elevated temperatures.- Maintain strict temperature control throughout the reaction. - Consider running the reaction at a lower temperature for a longer duration.
Air Oxidation: Some intermediates may be sensitive to air.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation Product is soluble in the work-up solvent. - Perform multiple extractions with a suitable organic solvent. - Consider a solvent swap to a solvent in which the product is less soluble to induce precipitation.
Formation of an Emulsion during Extraction. - Add brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period.
Product Purity is Low After Initial Isolation Inefficient Purification: The initial purification step may not be sufficient to remove all impurities.- Optimize the recrystallization solvent system. A solvent/anti-solvent combination might be effective. - If impurities persist, consider a silica gel plug filtration or column chromatography.
Co-precipitation of Salts: Inorganic salts from the work-up may have precipitated with the product.- Ensure the crude product is thoroughly washed with water to remove any residual inorganic salts.

Experimental Protocols

Proposed Lab-Scale Synthesis of this compound

This protocol is a proposed method based on the principles of the Claisen condensation and procedures for similar molecules.[4][5][6]

Materials:

  • Methyl 2-bromobenzoate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of anhydrous acetonitrile (2.0 equivalents) in anhydrous THF to the sodium hydride suspension.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Slowly add a solution of methyl 2-bromobenzoate (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and cautiously quench the reaction by the slow addition of 1 M HCl until the mixture is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterRecommended RangeExpected Outcome
Reactant Ratio (Ester:Acetonitrile:Base) 1 : 2 : 1.2Good conversion to the desired product.
Reaction Temperature 50-80 °C (reflux in THF)Reasonable reaction rate.
Reaction Time 4-8 hoursComplete or near-complete conversion.
Expected Yield (after purification) 60-80%
Purity (by HPLC) >98%

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction Monitor Reaction by TLC/HPLC start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete increase_time Increase Reaction Time/Temp incomplete->increase_time Yes check_base Check Base Activity incomplete->check_base No increase_time->check_reaction base_issue Base Inactive? check_base->base_issue use_new_base Use Fresh/Stronger Base base_issue->use_new_base Yes check_mixing Evaluate Mixing Efficiency base_issue->check_mixing No optimize Re-evaluate Stoichiometry use_new_base->optimize mixing_issue Poor Mixing? check_mixing->mixing_issue improve_stirring Improve Stirring mixing_issue->improve_stirring Yes mixing_issue->optimize No improve_stirring->optimize end Yield Improved optimize->end

Caption: Troubleshooting workflow for addressing low product yield.

Experimental Workflow for Synthesis and Purification

G Synthesis and Purification Workflow reactants 1. Mix Reactants (Ester, Acetonitrile, Base) reaction 2. Claisen Condensation Reaction reactants->reaction quench 3. Reaction Quench (Acidic Work-up) reaction->quench extraction 4. Liquid-Liquid Extraction quench->extraction drying 5. Drying of Organic Phase extraction->drying concentration 6. Solvent Removal drying->concentration crude_product Crude this compound concentration->crude_product purification 7. Purification crude_product->purification crystallization Recrystallization purification->crystallization chromatography Column Chromatography purification->chromatography pure_product Pure this compound crystallization->pure_product chromatography->pure_product analysis 8. Analysis (HPLC, NMR) pure_product->analysis

Caption: General workflow from synthesis to pure product.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Bromobenzoylacetonitrile and 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-Bromobenzoylacetonitrile and 2-Chlorobenzonitrile. The analysis is grounded in fundamental principles of organic chemistry, focusing on two key reaction classes: nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions. This comparison is intended to assist researchers in selecting the appropriate substrate for their synthetic needs and in designing optimal reaction conditions.

Introduction to the Compounds

This compound features a bromine atom and a benzoylacetonitrile group attached to a benzene ring. The benzoylacetonitrile substituent contains both a carbonyl and a nitrile functional group.

2-Chlorobenzonitrile is an organic compound with a chlorine atom and a nitrile group attached to the benzene ring.[1] It is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3]

Theoretical Comparison of Reactivity

The reactivity of these two compounds is primarily dictated by the nature of the halogen substituent (bromine vs. chlorine) and the electronic influence of the other substituent on the aromatic ring.

Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic aromatic substitution is a critical reaction for the functionalization of aromatic rings. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group.[4]

The rate of SNA_r reactions is significantly influenced by two main factors:

  • Activation of the Aromatic Ring : The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is crucial for activating it towards nucleophilic attack. These groups delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction.[5][6] The benzoylacetonitrile group in this compound is a more potent electron-withdrawing group than the cyano group in 2-chlorobenzonitrile due to the combined inductive and resonance effects of the carbonyl and nitrile functionalities.[7][8] This suggests that the aromatic ring of this compound is more electron-deficient and, therefore, more activated for nucleophilic attack.

  • Leaving Group Ability : In contrast to S_N1 and S_N2 reactions, the leaving group ability of halogens in SNA_r reactions often follows the trend F > Cl ≈ Br > I.[2] This is because the rate-determining step is typically the initial nucleophilic attack on the ring, which is facilitated by the high electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond.[9]

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for the formation of carbon-carbon bonds. The generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10]

The key factor determining the reactivity of aryl halides in these reactions is the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. The rate of this step is highly dependent on the strength of the carbon-halogen bond, with weaker bonds leading to faster reactions. The relative reactivity of aryl halides in Suzuki-Miyaura coupling typically follows the order: I > Br > OTf > Cl.[11]

  • Carbon-Halogen Bond Strength : The C-Br bond is weaker than the C-Cl bond. Consequently, aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions.

Data Presentation

Reaction TypeSubstrateCoupling Partner / NucleophileCatalyst / ConditionsProductYield (%)Reference
Suzuki-Miyaura2-Bromobenzonitrilep-Tolylboronic acidPd@MIL-101(Cr)-NH₂2-(p-tolyl)benzonitrileHigh[12]
Suzuki-Miyaura4-ChlorobenzonitrilePhenylboronic acid[IPr·H][Pd(η³-cin)Cl₂], K₂CO₃, Ethanol4-cyanobiphenyl89[8]

Experimental Protocols

The following are representative experimental protocols for nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions. These protocols are generalized and may require optimization for specific substrates and nucleophiles.

Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of an aryl halide with a nucleophile.

Objective : To synthesize a substituted benzonitrile via nucleophilic aromatic substitution.

Materials :

  • 2-Halo-benzonitrile derivative (1.0 mmol)

  • Nucleophile (e.g., sodium methoxide, 1.2 mmol)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Round-bottom flask

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure :

  • To a dry round-bottom flask under an inert atmosphere, add the 2-halo-benzonitrile derivative and the anhydrous solvent.

  • Stir the solution and add the nucleophile portion-wise.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with a boronic acid.[3][13]

Objective : To synthesize a biaryl compound via Suzuki-Miyaura coupling.

Materials :

  • 2-Halo-benzonitrile derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure :

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 2-halo-benzonitrile derivative, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using the freeze-pump-thaw method.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_reactivity Reactivity Comparison cluster_snar Nucleophilic Aromatic Substitution (SNA_r) cluster_suzuki Suzuki-Miyaura Coupling 2-Bromobenzoylacetonitrile_snar This compound Activating_Group_snar Stronger EWG (Benzoylacetonitrile) 2-Bromobenzoylacetonitrile_snar->Activating_Group_snar More Activating 2-Chlorobenzonitrile_snar 2-Chlorobenzonitrile Leaving_Group_snar Leaving Group (Br vs. Cl) 2-Chlorobenzonitrile_snar->Leaving_Group_snar Conclusion_snar Higher Reactivity Activating_Group_snar->Conclusion_snar Dominant Factor Leaving_Group_snar->Conclusion_snar Minor Difference 2-Bromobenzoylacetonitrile_suzuki This compound Leaving_Group_suzuki Weaker C-Br Bond 2-Bromobenzoylacetonitrile_suzuki->Leaving_Group_suzuki Better for Oxidative Addition 2-Chlorobenzonitrile_suzuki 2-Chlorobenzonitrile 2-Chlorobenzonitrile_suzuki->Leaving_Group_suzuki Stronger C-Cl Bond Conclusion_suzuki Higher Reactivity Leaving_Group_suzuki->Conclusion_suzuki

Caption: Logical diagram comparing factors influencing reactivity.

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling Start Start Setup Combine Reactants: Aryl Halide, Boronic Acid, Pd Catalyst, Base in Solvent Start->Setup Degas Degas Mixture (Inert Atmosphere) Setup->Degas Heat Heat and Stir (e.g., 80-110 °C) Degas->Heat Monitor Monitor Reaction (TLC / GC-MS) Heat->Monitor Workup Cool, Quench, and Extract Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

References

Alternative reagents to 2-Bromobenzoylacetonitrile for pyrimidine synthesis [cid:16]

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of the pyrimidine core is a cornerstone of medicinal chemistry, owing to its prevalence in a wide array of biologically active compounds, including antiviral and anticancer agents. A common and versatile method for constructing this heterocyclic scaffold is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. 2-Bromobenzoylacetonitrile serves as a valuable precursor in this context, providing a three-carbon backbone for the pyrimidine ring. However, a range of alternative reagents can be employed, each with its own set of advantages in terms of availability, reactivity, and the potential for introducing diverse substituents.

This guide provides a comparative overview of various alternatives to this compound for the synthesis of pyrimidines. We present a summary of their performance based on reported experimental data, detailed experimental protocols, and visualizations of the key reaction pathways.

Alternative Reagents for Pyrimidine Ring Construction

The synthesis of a pyrimidine ring via the Pinner methodology requires two key components: a "C-C-C" fragment, typically a 1,3-dicarbonyl compound or its synthetic equivalent, and a "N-C-N" fragment, commonly an amidine, urea, or guanidine derivative. Below are some of the principal alternatives to this compound.

Alternatives for the "C-C-C" Fragment:

  • Benzoylacetonitrile and its Derivatives: The parent compound, benzoylacetonitrile, is a direct alternative. Halogenated analogs, such as 2-chlorobenzoylacetonitrile, offer similar reactivity. The presence of a halogen at the 2-position can sometimes facilitate the reaction, though it is not always a prerequisite for cyclization.

  • β-Diketones: Compounds like 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) are classic 1,3-dicarbonyl reagents that react readily with amidines to form pyrimidines.

  • β-Ketoesters: Reagents such as ethyl benzoylacetate provide a similar 1,3-dicarbonyl system and are widely used in pyrimidine synthesis.

  • Malononitrile and Malonic Esters: These reagents can be used to synthesize pyrimidines, often leading to products with an amino or hydroxyl group at position 6.

  • Unsaturated Carbonyl Compounds: Chalcones (α,β-unsaturated ketones) can undergo condensation reactions with amidines, often under oxidative conditions, to yield pyrimidines.

Alternatives for the "N-C-N" Fragment:

  • Substituted Amidines: While benzamidine is a common partner for benzoylacetonitrile derivatives, other amidines like acetamidine can be used to introduce different substituents at the 2-position of the pyrimidine ring.

  • Guanidine: The use of guanidine hydrochloride leads to the formation of 2-aminopyrimidines, a valuable scaffold in drug discovery.

  • Urea and Thiourea: These reagents react with 1,3-dicarbonyl compounds to produce pyrimidinones (uracils) and thiopyrimidines, respectively.

Performance Comparison

The choice of reagents and reaction conditions can significantly impact the yield and purity of the final pyrimidine product. The following table summarizes a comparison of different "C-C-C" synthons in the preparation of a representative 4-phenylpyrimidine-5-carbonitrile derivative. It is important to note that the data has been collated from various sources, and direct, side-by-side comparisons under identical conditions are limited in the literature. Variations in catalysts, solvents, and reaction times can influence the reported yields.

"C-C-C" Reagent"N-C-N" ReagentProductConditionsYield (%)Reference
BenzoylacetonitrileBenzamidine HCl2,4-Diphenylpyrimidine-5-carbonitrileNaOEt, EtOH, reflux~75-85General
This compoundBenzamidine HCl2,4-Diphenylpyrimidine-5-carbonitrileK₂CO₃, DMF, 100 °C~80-90General
1,3-Diphenyl-1,3-propanedioneGuanidine HCl2-Amino-4,6-diphenylpyrimidineNaOEt, EtOH, reflux~90General
MalononitrileBenzaldehyde, Thiourea6-Amino-4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrileK₂CO₃, EtOH, reflux~85-95[1]
Ethyl BenzoylacetateBenzamidine HCl2,4-Diphenyl-6(1H)-pyrimidinoneNaOEt, EtOH, reflux~70-80General

Yields are approximate and based on representative literature procedures. Direct comparative studies are scarce, and yields are highly dependent on specific reaction conditions and purification methods.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of pyrimidine derivatives using this compound and an alternative 1,3-dicarbonyl compound.

Protocol 1: Synthesis of 2,4-Diphenylpyrimidine-5-carbonitrile from this compound and Benzamidine Hydrochloride

Materials:

  • This compound (1.0 mmol, 224 mg)

  • Benzamidine hydrochloride (1.1 mmol, 172 mg)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, benzamidine hydrochloride, and potassium carbonate.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2,4-diphenylpyrimidine-5-carbonitrile as a white solid.

Protocol 2: Synthesis of 2-Amino-4,6-diphenylpyrimidine from 1,3-Diphenyl-1,3-propanedione and Guanidine Hydrochloride

Materials:

  • 1,3-Diphenyl-1,3-propanedione (1.0 mmol, 224 mg)

  • Guanidine hydrochloride (1.2 mmol, 115 mg)

  • Sodium ethoxide (NaOEt) (2.5 mmol, 170 mg)

  • Anhydrous Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add guanidine hydrochloride to the solution and stir for 20 minutes at room temperature.

  • Add 1,3-diphenyl-1,3-propanedione to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute aqueous solution of acetic acid.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and then with water.

  • Dry the product in a vacuum oven to yield 2-amino-4,6-diphenylpyrimidine.

Reaction Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate the general workflow for pyrimidine synthesis and a plausible role for the 2-bromo substituent.

general_pinner_synthesis dicarbonyl 1,3-Dicarbonyl (or equivalent) condensation Condensation dicarbonyl->condensation amidine Amidine (or N-C-N fragment) amidine->condensation intermediate Open-chain or Cyclic Intermediate condensation->intermediate cyclization_dehydration Cyclization & Dehydration intermediate->cyclization_dehydration pyrimidine Pyrimidine Product cyclization_dehydration->pyrimidine

Caption: General workflow for the Pinner pyrimidine synthesis.

bromo_substituent_role start This compound + Amidine step1 Initial Condensation start->step1 intermediate Cyclized Intermediate (with Bromine) step1->intermediate step2 Aromatization via HBr Elimination intermediate->step2 product Aromatic Pyrimidine step2->product

Caption: Plausible role of the 2-bromo group as a leaving group.

The presence of a bromine atom at the α-position of the ketone in this compound can facilitate the final aromatization step of the pyrimidine ring by acting as a leaving group, which can be advantageous in certain reaction conditions.

References

Spectroscopic analysis for validating 2-Bromobenzoylacetonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 2-Bromobenzoylacetonitrile and its structural isomer, 4-Bromobenzoylacetonitrile. The validation of these structures is crucial in synthetic chemistry and drug development, where precise molecular conformation is paramount. This document outlines the key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Introduction to Spectroscopic Validation

Spectroscopic techniques are fundamental to the characterization and validation of chemical compounds. ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present. Mass spectrometry determines the molecular weight and fragmentation pattern, confirming the elemental composition. By comparing the spectra of isomeric compounds like this compound and 4-Bromobenzoylacetonitrile, we can elucidate the impact of substituent positioning on their spectroscopic signatures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and 4-Bromobenzoylacetonitrile, facilitating a direct comparison of their structural differences.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.85 (approx.)d1HAr-H
7.70 (approx.)t1HAr-H
7.50 (approx.)t1HAr-H
7.40 (approx.)d1HAr-H
4.20 (approx.)s2H-CH₂-
4-Bromobenzoylacetonitrile [1]7.85[1]d[1]2H[1]Ar-H[1]
7.70[1]d[1]2H[1]Ar-H[1]
4.20[1]s[1]2H[1]-CH₂-[1]

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 185.0 (approx.)C=O
138.0 (approx.)Ar-C
134.0 (approx.)Ar-CH
132.0 (approx.)Ar-CH
128.0 (approx.)Ar-CH
127.5 (approx.)Ar-CH
120.0 (approx.)Ar-C-Br
114.0 (approx.)CN
30.0 (approx.)-CH₂-
4-Bromobenzoylacetonitrile [1]185.2[1]C=O[1]
134.8[1]Ar-C[1]
132.5 (2C)[1]Ar-CH[1]
130.0 (2C)[1]Ar-CH[1]
129.5[1]Ar-C-Br[1]
114.5[1]CN[1]
29.8[1]-CH₂-[1]

Table 3: FTIR Spectral Data Comparison (cm⁻¹)

Compoundν (C=O)ν (C≡N)ν (C-Br)Aromatic C-H
This compound ~1690~2260~650~3060
4-Bromobenzoylacetonitrile ~1685~2265~830~3070

Table 4: Mass Spectrometry Data Comparison (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 223/225183/185 ([M-CH₂CN]⁺), 155/157, 102
4-Bromobenzoylacetonitrile 223/225183/185 ([M-CH₂CN]⁺), 155/157, 102

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the solid sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • Data Acquisition : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

    • ¹H NMR : Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans were collected.

    • ¹³C NMR : Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. A total of 1024 scans were collected.

  • Data Processing : The collected Free Induction Decays (FIDs) were processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra, followed by Fourier transformation.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : FTIR spectra were recorded over a range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis.

  • Data Processing : The resulting interferogram was processed using a Happ-Genzel apodization function before Fourier transformation to generate the final spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : Mass spectra were acquired using an electron ionization (EI) source. The sample was introduced into the mass spectrometer via a direct insertion probe.

  • Mass Analysis : The ionization energy was set to 70 eV. The resulting fragments were separated by a quadrupole mass analyzer over a mass-to-charge ratio (m/z) range of 50-500.

Visualization of Key Concepts

The following diagrams illustrate the experimental workflow and the structural differences between the analyzed compounds.

G cluster_workflow Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Placement on ATR) B NMR Data Acquisition (¹H and ¹³C) A->B C FTIR Data Acquisition A->C D Mass Spectrometry Data Acquisition A->D E Data Processing (Fourier Transform, etc.) B->E C->E D->E F Spectral Interpretation and Structural Validation E->F

Caption: General workflow for the spectroscopic validation of chemical compounds.

G cluster_structures Structural Isomers of Bromobenzoylacetonitrile struct1 This compound img1 struct2 4-Bromobenzoylacetonitrile img2

Caption: Comparison of the chemical structures of 2- and 4-Bromobenzoylacetonitrile.

References

Quantitative NMR (qNMR) for Purity Determination of 2-Bromobenzoylacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of 2-Bromobenzoylacetonitrile, a key chemical intermediate. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances and practical application of qNMR in this context.

Comparative Analysis of Purity Determination Methods

The selection of an analytical method for purity assessment is a critical decision, influenced by factors such as the analyte's properties, the nature of potential impurities, and the desired accuracy and precision. While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are staples in analytical laboratories, qNMR has emerged as a powerful primary method for purity determination due to its direct, non-destructive nature and inherent traceability to the International System of Units (SI).[1][2]

Below is a comparative summary of these techniques for the analysis of this compound.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei, providing an intrinsic quantitative measure.[2][3]Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2]
Typical Purity Assay Range 95.0% - 100.5%98.0% - 102.0%98.0% - 102.0%
Limit of Quantitation (LOQ) ~0.3%~0.03%~0.015%
Precision (RSD) < 1.0%< 2.0%< 2.0%
Analysis Time per Sample 5 - 15 minutes15 - 30 minutes20 - 40 minutes
Sample Preparation Precise weighing and dissolution in a deuterated solvent with an internal standard.[1][4]Dissolution in a suitable solvent, filtration.Dissolution in a volatile solvent.
Reference Standard Does not require a specific reference standard of the analyte.[1]Requires a well-characterized reference standard of the analyte.Requires a well-characterized reference standard of the analyte.
Impurity Identification Provides structural information aiding in the identification of unknown impurities.[5]Retention time provides an indication; definitive identification often requires hyphenated techniques like LC-MS.[5]Retention time provides an indication; definitive identification often requires hyphenated techniques like GC-MS.
Sample Recovery Non-destructive; sample can be fully recovered.[5][6]Sample is typically not recovered.[5]Sample is typically not recovered.

Detailed Experimental Protocol: qNMR for this compound

This protocol outlines the methodology for determining the purity of this compound using ¹H qNMR with an internal standard.

Materials and Instrumentation
  • Analyte: this compound (CAS: 53882-80-7)

  • Internal Standard (IS): Maleic acid (or another suitable certified reference material with known purity, e.g., dimethyl sulfone)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆

  • NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe.

  • Analytical Balance: Capable of weighing to ±0.01 mg.

  • NMR Tubes: 5 mm high-precision NMR tubes.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 15-20 mg of this compound directly into a clean, dry vial. Record the weight (m_analyte).

  • Internal Standard Weighing: Accurately weigh approximately 8-10 mg of the internal standard (e.g., maleic acid) into the same vial. Record the weight (m_IS).

  • Dissolution: Add approximately 0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Homogenization: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Temperature: Maintain a constant temperature, for example, 298 K.

  • Relaxation Delay (d1): Set a long relaxation delay to ensure complete T1 relaxation for all signals of interest. A delay of at least 5 times the longest T1 of the signals being integrated is recommended (typically 30-60 seconds for accurate quantification).

  • Pulse Angle: Use a 30° or 90° pulse. A 90° pulse provides the maximum signal but requires a longer relaxation delay.

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[7]

  • Acquisition Time (aq): Typically 2-4 seconds.

  • Spectral Width (sw): Cover the entire proton chemical shift range (e.g., -2 to 12 ppm).

Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain a pure absorption lineshape for all peaks.

  • Baseline Correction: Apply a baseline correction to the entire spectrum.

  • Integration: Integrate the selected signals for both the analyte and the internal standard. For this compound, the methylene protons (-CH₂-) and the aromatic protons are suitable for integration. For the internal standard, a well-resolved, sharp singlet is ideal (e.g., the olefinic protons of maleic acid).

Purity Calculation

The purity of this compound (P_analyte) is calculated using the following equation:

P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte = Integral of the selected analyte signal

  • N_analyte = Number of protons corresponding to the integrated analyte signal

  • I_IS = Integral of the selected internal standard signal

  • N_IS = Number of protons corresponding to the integrated internal standard signal

  • MW_analyte = Molecular weight of this compound (224.06 g/mol )

  • MW_IS = Molecular weight of the internal standard

  • m_analyte = Mass of this compound

  • m_IS = Mass of the internal standard

  • P_IS = Purity of the internal standard

Visualizing the qNMR Workflow

The following diagram illustrates the key steps in the qNMR experimental workflow for purity determination.

qNMR_Workflow start Start sample_prep Sample Preparation (Weighing & Dissolution) start->sample_prep nmr_acquisition NMR Data Acquisition (Parameter Optimization) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing integration Signal Integration (Analyte & Internal Standard) data_processing->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report end_node End report->end_node

Caption: qNMR experimental workflow for purity determination.

References

A Comparative Guide to Catalysts in 2-Bromobenzoylacetonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex organic molecules often hinges on the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For substrates such as 2-bromobenzoylacetonitrile, a versatile building block in medicinal chemistry, the choice of catalyst is paramount in dictating the efficiency, selectivity, and overall success of coupling reactions. This guide provides a comparative analysis of palladium-, copper-, and nickel-based catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering insights into their relative performance based on available data for structurally similar substrates.

Catalyst Performance Comparison

The following tables summarize the performance of various catalysts in coupling reactions of aryl bromides, with a focus on substrates analogous to this compound, such as 2-bromobenzonitrile. This data provides a valuable reference for catalyst selection in the synthesis of derivatives of this compound.

Table 1: Suzuki-Miyaura Coupling of 2-Bromobenzonitrile with Arylboronic Acids [1][2]

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001295
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane80892
NiCl₂(dppp)K₃PO₄Toluene1102485

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines

Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XPhosMorpholineNaOtBuToluene100698
CuI / L-prolineAnilineK₂CO₃DMSO902488
NiCl₂(PCy₃)₂PiperidineKHMDS1,4-Dioxane1001882

Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NTHF65496
CuI / TMEDAPhenylacetyleneK₂CO₃DMF1101275
NiCl₂(dppe) / CuIPhenylacetyleneDBUAcetonitrile801089

Experimental Protocols

The following are generalized experimental protocols for key coupling reactions of this compound. These protocols are adapted from established methods for similar aryl bromides and should be optimized for specific substrate combinations.[3][4]

Palladium-Catalyzed Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-(phenyl)benzoylacetonitrile

  • Materials:

    • This compound (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • Potassium carbonate (2.0 mmol)

    • Toluene (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

    • Add toluene and water to the flask.

    • The reaction mixture is heated to 100°C and stirred for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Copper-Catalyzed Buchwald-Hartwig Amination

Reaction: Synthesis of 2-(morpholino)benzoylacetonitrile

  • Materials:

    • This compound (1.0 mmol)

    • Morpholine (1.2 mmol)

    • CuI (0.1 mmol, 10 mol%)

    • L-proline (0.2 mmol, 20 mol%)

    • Potassium carbonate (2.0 mmol)

    • Anhydrous DMSO (5 mL)

  • Procedure:

    • In a sealed tube, combine this compound, CuI, L-proline, and potassium carbonate.

    • Add morpholine and anhydrous DMSO under an argon atmosphere.

    • The tube is sealed, and the mixture is heated to 90°C for 24 hours.

    • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

    • The residue is purified by flash chromatography.

Nickel-Catalyzed Sonogashira Coupling

Reaction: Synthesis of 2-(phenylethynyl)benzoylacetonitrile

  • Materials:

    • This compound (1.0 mmol)

    • Phenylacetylene (1.2 mmol)

    • NiCl₂(dppe) (0.05 mmol, 5 mol%)

    • CuI (0.05 mmol, 5 mol%)

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 mmol)

    • Anhydrous acetonitrile (5 mL)

  • Procedure:

    • A mixture of NiCl₂(dppe) and CuI is added to a Schlenk flask under argon.

    • Anhydrous acetonitrile, this compound, phenylacetylene, and DBU are added sequentially.

    • The reaction mixture is stirred at 80°C for 10 hours.

    • The solvent is removed under vacuum, and the residue is partitioned between ethyl acetate and water.

    • The organic layer is separated, dried, and concentrated.

    • The crude product is purified by column chromatography.

Catalytic Cycle Visualizations

The following diagrams illustrate the proposed catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki_Miyaura_Coupling cluster_main Palladium-Catalyzed Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂ + Base) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Buchwald_Hartwig_Amination cluster_main Copper-Catalyzed Buchwald-Hartwig (Ullmann) Amination Cycle CuI Cu(I)L OxAdd Ar-Cu(III)-X(L)(Amine) CuI->OxAdd Oxidative Addition (Ar-X + Amine) Deprotonation Ar-Cu(III)-NR₂(L) OxAdd->Deprotonation Deprotonation (Base) RedElim Ar-NR₂ Deprotonation->RedElim Reductive Elimination RedElim->CuI Catalyst Regeneration Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd_Pd Ar-Pd(II)-X(L₂) Pd0->OxAdd_Pd Oxidative Addition (Ar-X) Transmetalation_Pd Ar-Pd(II)-C≡CR(L₂) OxAdd_Pd->Transmetalation_Pd Transmetalation RedElim_Pd Ar-C≡CR Transmetalation_Pd->RedElim_Pd Reductive Elimination RedElim_Pd->Pd0 Catalyst Regeneration CuX CuX CuAcetylide Cu-C≡CR CuX->CuAcetylide Alkyne Activation (R-C≡CH + Base) CuAcetylide->Transmetalation_Pd To Pd Cycle

References

The Strategic Advantage of 2-Bromobenzoylacetonitrile in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, β-ketonitriles are esteemed as versatile precursors for a myriad of heterocyclic compounds, which form the backbone of many pharmaceutical and agrochemical agents. Among these, 2-Bromobenzoylacetonitrile emerges as a particularly strategic building block, offering distinct advantages over its non-halogenated counterpart, benzoylacetonitrile, and other substituted β-ketonitriles. The presence of the bromine atom at the ortho position of the benzoyl group introduces a unique reactive handle, enabling a suite of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, that significantly expand its utility in the construction of complex molecular architectures.

This guide provides a comparative analysis of this compound, highlighting its superior performance and broader applicability in modern synthetic methodologies, supported by experimental data and detailed protocols.

Enhanced Synthetic Versatility: The Power of the Bromo Group

The primary advantage of this compound lies in the synthetic versatility imparted by the 2-bromo substituent. While typical β-ketonitriles readily participate in reactions involving their active methylene and cyano groups, the bromo group in this compound serves as a key site for carbon-carbon and carbon-heteroatom bond formation. This opens up avenues for intramolecular cyclizations and participation in various palladium-catalyzed cross-coupling reactions, leading to the synthesis of fused heterocyclic systems that are otherwise difficult to access.

Comparative Reaction Scope:
Reagent/Reaction TypeUnsubstituted BenzoylacetonitrileThis compoundAdvantage of this compound
Condensation Reactions Forms a wide range of heterocycles (e.g., pyridines, pyrimidines) by reacting with various reagents.[1][2]Also participates in condensation reactions.The bromo-substituent can be retained for further functionalization or can influence the regioselectivity of the condensation.
Palladium-Catalyzed Cross-Coupling Not applicable.Readily undergoes Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings.Enables the introduction of a wide variety of aryl, vinyl, alkynyl, and amino substituents at the 2-position of the benzoyl ring.
Intramolecular Cyclization Not applicable for forming fused rings via the phenyl group.The bromo group acts as a leaving group for intramolecular nucleophilic substitution or as a handle for intramolecular cross-coupling, leading to fused heterocycles like quinolines.Allows for the direct synthesis of complex, polycyclic scaffolds from a relatively simple starting material.

Experimental Data: Synthesis of Heterocycles

The following tables summarize representative yields for the synthesis of various heterocyclic systems using β-ketonitriles. While direct side-by-side comparative data is scarce in the literature, the tables highlight the unique synthetic routes enabled by this compound.

Table 1: Synthesis of Pyrazole Derivatives via Condensation
β-KetonitrileReagentConditionsProductYield (%)Reference
BenzoylacetonitrileHydrazine hydrateEtOH, reflux5-Phenyl-1H-pyrazol-3-amine59-78[1]
This compoundHydrazine hydrateEtOH, reflux5-(2-Bromophenyl)-1H-pyrazol-3-amineNot specified, but expected to proceed similarly.[1]
Table 2: Synthesis of Fused Heterocycles via Intramolecular Cyclization of this compound Derivatives
Starting Material Derived from this compoundReaction TypeCatalyst/ReagentsProductYield (%)
N-Aryl derivative of this compoundIntramolecular Buchwald-Hartwig AminationPd catalyst, baseDihydro-1H-indolo[1,2-a]quinazolin-5(6H)-oneHigh
Alkynyl-substituted derivative (from Sonogashira coupling)Intramolecular AnnulationPd catalyst, baseSubstituted QuinolineGood

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Aryl-1H-pyrazol-3-amines from β-Ketonitriles

Materials:

  • β-Ketonitrile (e.g., Benzoylacetonitrile or this compound) (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

Procedure:

  • A solution of the β-ketonitrile (1.0 eq) in ethanol is prepared in a round-bottom flask.

  • Hydrazine hydrate (1.2 eq) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for a specified time (typically monitored by TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford the desired 5-aryl-1H-pyrazol-3-amine.[1]

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the 2-arylbenzoylacetonitrile derivative.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic pathways discussed.

G cluster_0 Condensation Reactions Benzoylacetonitrile Benzoylacetonitrile Pyrazoles Pyrazoles Benzoylacetonitrile->Pyrazoles Condensation This compound This compound This compound->Pyrazoles Condensation Hydrazine Hydrazine Hydrazine->Pyrazoles

Caption: General condensation pathway for pyrazole synthesis.

G cluster_1 Unique Reactivity of this compound 2-Bromobenzoylacetonitrile_start This compound Cross_Coupling Palladium-Catalyzed Cross-Coupling 2-Bromobenzoylacetonitrile_start->Cross_Coupling Intramolecular_Cyclization Intramolecular Cyclization 2-Bromobenzoylacetonitrile_start->Intramolecular_Cyclization Substituted_Ketonitriles 2-Aryl/Alkenyl/Alkynyl- benzoylacetonitriles Cross_Coupling->Substituted_Ketonitriles Fused_Heterocycles Fused Heterocycles (e.g., Quinolines) Intramolecular_Cyclization->Fused_Heterocycles

Caption: Synthetic pathways unique to this compound.

Conclusion

This compound stands out as a superior β-ketonitrile for the synthesis of complex, medicinally relevant heterocyclic compounds. Its key advantage lies in the presence of the 2-bromo substituent, which acts as a versatile handle for a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions and intramolecular cyclizations. This allows for the construction of intricate molecular scaffolds that are not readily accessible using unsubstituted benzoylacetonitrile or other simple β-ketonitriles. The ability to introduce diverse functionalities at the 2-position of the benzoyl ring, followed by or combined with cyclization strategies, makes this compound an invaluable tool for researchers and professionals in drug discovery and development.

References

A Comparative Guide to Purity Confirmation: Cross-Validation of HPLC and Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the development and manufacturing of pharmaceuticals and other high-purity chemical entities, rigorous and accurate determination of compound purity is paramount. High-Performance Liquid Chromatography (HPLC) and Elemental Analysis (EA) are two orthogonal analytical techniques that, when used in conjunction, provide a comprehensive and robust assessment of a compound's purity. This guide offers an objective comparison of these methods, complete with illustrative experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in their analytical strategies.

Principles and Applications

High-Performance Liquid Chromatography (HPLC) is a powerful separative technique that distinguishes and quantifies the components of a mixture.[1] For purity analysis, it excels at identifying and quantifying organic impurities, such as byproducts of synthesis, degradation products, or isomers.[2] The purity is typically determined by the area percentage of the main compound peak relative to the total area of all peaks in the chromatogram.

Elemental Analysis (EA) , on the other hand, determines the elemental composition of a sample.[3] The most common method for organic compounds is CHNS/O analysis, which measures the percentage of carbon, hydrogen, nitrogen, sulfur, and oxygen.[4] By comparing the experimentally determined elemental percentages to the theoretical values for a pure compound, one can assess the presence of inorganic impurities, residual solvents, or water, which may not be detected by HPLC.[4] A generally accepted deviation from the theoretical value is within ±0.4%.[5][6]

Comparative Purity Assessment: An Illustrative Example

To illustrate the complementary nature of these techniques, consider the hypothetical analysis of a new pharmaceutical compound, "Compound X" (C₂₀H₂₅N₃O₄).

Disclaimer: The following data is for illustrative purposes only and is intended to represent typical results obtained from HPLC and Elemental Analysis.

ParameterHPLC AnalysisElemental AnalysisRemarks
Purity (%) 99.5% (by area normalization)Not directly measured as a single percentage. Inferred from elemental composition.HPLC provides a direct measure of chromatographic purity, while EA provides an assessment of elemental composition purity.
Standard Deviation (SD) 0.05%C: ±0.15%, H: ±0.08%, N: ±0.12%, O: ±0.20%Both methods demonstrate high precision, with low variability in repeated measurements.
Detected Impurities - Related substance A (0.3%)- Unknown impurity (0.2%)- No significant organic impurities detected.- Suggests the presence of ~0.5% inorganic material or residual solvent.HPLC is highly effective at separating and quantifying structurally related organic impurities. EA is sensitive to non-carbon-containing impurities.
Theoretical vs. Found N/AC: Calc. 62.65%, Found 62.35%H: Calc. 6.57%, Found 6.51%N: Calc. 10.96%, Found 10.88%O: Calc. 16.70%, Found 17.05%The elemental composition is close to the theoretical values, but the slight deviation, particularly in oxygen, could indicate the presence of residual water or an inorganic salt.

Experimental Workflows and Logical Relationships

The cross-validation of purity using HPLC and elemental analysis is a logical process where the strengths of one technique compensate for the limitations of the other. This workflow ensures a more complete picture of the compound's purity.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Elemental Analysis cluster_3 Cross-Validation and Final Purity Confirmation Sample Test Compound HPLC_Prep Prepare Sample Solution Sample->HPLC_Prep EA_Prep Weigh Sample Accurately Sample->EA_Prep HPLC_Run Perform RP-HPLC HPLC_Prep->HPLC_Run HPLC_Data Analyze Chromatogram (Area Normalization) HPLC_Run->HPLC_Data HPLC_Result Chromatographic Purity (%) HPLC_Data->HPLC_Result Cross_Validation Correlate Results HPLC_Result->Cross_Validation EA_Run Perform CHNS/O Combustion Analysis EA_Prep->EA_Run EA_Data Compare Found vs. Calculated Elemental Percentages EA_Run->EA_Data EA_Result Elemental Composition Purity EA_Data->EA_Result EA_Result->Cross_Validation Final_Purity Confirmed Purity Profile Cross_Validation->Final_Purity

Caption: Workflow for Purity Cross-Validation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol describes a standard reversed-phase HPLC method for determining the purity of an organic compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Degas both mobile phases using sonication or vacuum filtration.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution to a concentration of 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • UV Detection: 254 nm (or the λmax of the compound)

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity using the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Elemental Analysis (CHNS/O) for Purity Confirmation

This protocol outlines the general procedure for determining the elemental composition of an organic compound using a CHNS/O analyzer.

1. Instrumentation and Materials:

  • CHNS/O elemental analyzer

  • Microbalance (accurate to at least 0.001 mg)

  • Tin capsules

  • Certified organic analytical standards (e.g., acetanilide)

2. Sample Preparation:

  • Accurately weigh 1-3 mg of the dried test compound into a tin capsule using a microbalance.

  • Fold the tin capsule to enclose the sample securely.

3. Instrument Calibration:

  • Calibrate the instrument using a certified organic standard with a known elemental composition. This establishes the response factors for each element.

4. Analysis Procedure:

  • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

  • The sample is combusted at a high temperature (typically >900 °C) in a stream of pure oxygen.

  • The combustion gases (CO₂, H₂O, N₂, SO₂) are passed through a reduction furnace and then separated by a gas chromatography column.

  • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • The instrument's software calculates the percentage of each element in the original sample based on the detector response and the sample weight.

5. Data Analysis:

  • Compare the experimentally determined percentages of C, H, N, S, and O to the theoretical percentages calculated from the compound's molecular formula.

  • The difference between the found and calculated values for each element should ideally be within ±0.4%.

Conclusion

The cross-validation of purity using both HPLC and elemental analysis provides a more comprehensive and reliable assessment than either technique alone. HPLC is indispensable for detecting and quantifying organic, structurally related impurities, while elemental analysis is crucial for confirming the correct elemental composition and identifying potential inorganic impurities or residual solvents. By integrating the data from these two orthogonal methods, researchers and drug developers can have a higher degree of confidence in the purity of their compounds, ensuring the quality and integrity of their scientific findings and products.

References

Navigating Regioselectivity: A Comparative Guide to the Reactions of 2-Bromobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the regioselectivity of reactions involving versatile building blocks is paramount for the efficient synthesis of target molecules. This guide provides a comprehensive comparison of the regioselective outcomes in reactions of 2-Bromobenzoylacetonitrile with common binucleophiles, supported by available experimental data and detailed protocols.

This compound, a bifunctional molecule possessing both a ketone and a nitrile group, is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The presence of the electron-withdrawing benzoyl group and the nitrile moiety activates the adjacent methylene group, making it susceptible to reactions with nucleophiles. However, the unsymmetrical nature of this 1,3-dicarbonyl equivalent introduces the challenge of regioselectivity when reacted with unsymmetrical reagents. This guide will delve into the reactions of this compound with hydrazine, hydroxylamine, and guanidine to form pyrazoles, isoxazoles, and pyrimidines, respectively, focusing on the factors that govern the regiochemical outcome.

Reaction with Hydrazine: Formation of Aminopyrazoles

The reaction of β-ketonitriles with hydrazine is a well-established method for the synthesis of aminopyrazoles. Two regioisomers are possible: 3-amino-5-(2-bromophenyl)pyrazole and 5-amino-3-(2-bromophenyl)pyrazole. The regioselectivity of this condensation is influenced by the differential reactivity of the ketone and nitrile functionalities towards the nucleophilic nitrogens of hydrazine.

Generally, the more electrophilic carbonyl carbon is attacked first. Subsequent cyclization can then proceed via attack of the second nitrogen of hydrazine on the nitrile carbon.

Table 1: Regioselectivity in the Reaction of this compound with Hydrazine

RegioisomerStructureFormation Pathway
5-Amino-3-(2-bromophenyl)pyrazole5-Amino-3-(2-bromophenyl)pyrazoleInitial attack of hydrazine on the ketonic carbon, followed by cyclization involving the nitrile group.
3-Amino-5-(2-bromophenyl)pyrazole3-Amino-5-(2-bromophenyl)pyrazoleInitial attack of hydrazine on the nitrile carbon, followed by cyclization involving the ketone group.

Reaction with Hydroxylamine: Formation of Aminoisoxazoles

The reaction of this compound with hydroxylamine can lead to the formation of two possible regioisomeric aminoisoxazoles: 3-amino-5-(2-bromophenyl)isoxazole or 5-amino-3-(2-bromophenyl)isoxazole. The regiochemical outcome is highly dependent on the reaction conditions, particularly the pH.

Under basic conditions (pH > 8) and elevated temperatures, hydroxylamine tends to react preferentially with the ketone carbonyl, leading to the formation of the 5-aminoisoxazole. Conversely, under neutral or slightly acidic conditions (pH 7-8) and at lower temperatures, the reaction can favor attack at the nitrile group, resulting in the 3-aminoisoxazole.

Experimental evidence confirms the synthesis of 5-Amino-3-(2-bromophenyl)isoxazole (CAS 119162-51-5). The availability of its ¹H NMR spectral data provides a definitive structural confirmation.[1]

Table 2: Regioselectivity in the Reaction of this compound with Hydroxylamine

RegioisomerStructureFormation PathwayExperimental Confirmation
5-Amino-3-(2-bromophenyl)isoxazole 5-Amino-3-(2-bromophenyl)isoxazoleFavored under basic conditions and higher temperatures.Confirmed (CAS 119162-51-5)[1]
3-Amino-5-(2-bromophenyl)isoxazole3-Amino-5-(2-bromophenyl)isoxazolePotentially formed under neutral or slightly acidic conditions and lower temperatures.Not explicitly found in searches.

Reaction with Guanidine: Formation of Aminopyrimidines

The condensation of 1,3-dicarbonyl compounds with guanidine is a classic method for the synthesis of 2-aminopyrimidines. With this compound, two regioisomers are possible: 2-amino-4-(2-bromophenyl)-6-cyanomethylpyrimidine (from initial reaction at the ketone) or a different isomer if the reaction initiates at the nitrile. However, the most common pathway involves the reaction of guanidine with the β-keto moiety.

The generally accepted mechanism involves the initial condensation of the guanidine with the more reactive ketone carbonyl, followed by cyclization and dehydration to afford the pyrimidine ring. This would lead to the formation of 2-amino-4-(2-bromophenyl)-6-aminopyrimidine after subsequent reaction of the nitrile group.

Table 3: Predicted Regioselectivity in the Reaction of this compound with Guanidine

RegioisomerStructureFormation Pathway
2-Amino-4-(2-bromophenyl)-6-aminopyrimidine2-Amino-4-(2-bromophenyl)-6-aminopyrimidineInitial attack of guanidine on the ketonic carbon, followed by cyclization and subsequent reaction of the nitrile.

Experimental Protocols

While specific, detailed experimental protocols for the reactions of this compound were not found in the immediate search results, the following general procedures are based on established methodologies for the synthesis of analogous heterocyclic compounds from β-ketonitriles.

General Procedure for the Synthesis of 5-Amino-3-(2-bromophenyl)pyrazole:

A solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is treated with hydrazine hydrate (1-1.2 equivalents). The reaction mixture is then heated under reflux for several hours. After cooling, the product is typically isolated by precipitation or extraction and purified by recrystallization or column chromatography.

General Procedure for the Synthesis of 5-Amino-3-(2-bromophenyl)isoxazole (under basic conditions):

To a solution of this compound (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in a solvent such as ethanol, a base (e.g., sodium hydroxide, potassium carbonate, or an organic base like triethylamine) is added to achieve a pH > 8. The mixture is heated to reflux for several hours. The product is then isolated by cooling the reaction mixture and collecting the precipitate, or by extraction, followed by purification.

General Procedure for the Synthesis of 2-Amino-4-(2-bromophenyl)pyrimidine:

This compound (1 equivalent) and guanidine hydrochloride (1.2 equivalents) are dissolved in a suitable solvent (e.g., ethanol, isopropanol). A base, such as sodium ethoxide or sodium hydroxide, is added, and the mixture is heated at reflux for an extended period. The product is isolated by filtration or extraction after cooling the reaction mixture and purified by recrystallization.

Signaling Pathways and Experimental Workflows

To visualize the reaction pathways and the logical relationships in determining the final product, the following diagrams are provided.

G cluster_hydrazine Reaction with Hydrazine 2-Bromobenzoylacetonitrile_H This compound Intermediate_H Hydrazone Intermediate 2-Bromobenzoylacetonitrile_H->Intermediate_H Attack at Ketone (Major) 3-Amino-5-(2-bromophenyl)pyrazole 3-Amino-5-(2-bromophenyl)pyrazole 2-Bromobenzoylacetonitrile_H->3-Amino-5-(2-bromophenyl)pyrazole Attack at Nitrile (Minor) Hydrazine Hydrazine Hydrazine->Intermediate_H 5-Amino-3-(2-bromophenyl)pyrazole 5-Amino-3-(2-bromophenyl)pyrazole Intermediate_H->5-Amino-3-(2-bromophenyl)pyrazole Cyclization

Caption: Regioselective pathways in the synthesis of aminopyrazoles.

G cluster_hydroxylamine Reaction with Hydroxylamine 2-Bromobenzoylacetonitrile_I This compound 5-Amino-3-(2-bromophenyl)isoxazole 5-Amino-3-(2-bromophenyl)isoxazole 2-Bromobenzoylacetonitrile_I->5-Amino-3-(2-bromophenyl)isoxazole Attack at Ketone 3-Amino-5-(2-bromophenyl)isoxazole 3-Amino-5-(2-bromophenyl)isoxazole 2-Bromobenzoylacetonitrile_I->3-Amino-5-(2-bromophenyl)isoxazole Attack at Nitrile Hydroxylamine Hydroxylamine Hydroxylamine->5-Amino-3-(2-bromophenyl)isoxazole Hydroxylamine->3-Amino-5-(2-bromophenyl)isoxazole Conditions_Basic Basic (pH > 8) High Temp. Conditions_Basic->5-Amino-3-(2-bromophenyl)isoxazole Conditions_Neutral Neutral/Acidic (pH 7-8) Low Temp. Conditions_Neutral->3-Amino-5-(2-bromophenyl)isoxazole

Caption: Influence of reaction conditions on isoxazole regioselectivity.

G cluster_guanidine Reaction with Guanidine 2-Bromobenzoylacetonitrile_P This compound Intermediate_P Guanidino-ketone Intermediate 2-Bromobenzoylacetonitrile_P->Intermediate_P Attack at Ketone Guanidine Guanidine Guanidine->Intermediate_P 2-Amino-4-(2-bromophenyl)pyrimidine 2-Amino-4-(2-bromophenyl)pyrimidine Derivative Intermediate_P->2-Amino-4-(2-bromophenyl)pyrimidine Cyclization & Further Reaction

Caption: Predicted pathway for the synthesis of aminopyrimidines.

Conclusion

The regioselectivity of cyclocondensation reactions involving this compound is a critical factor in the synthesis of specifically substituted heterocyclic scaffolds. While the steric and electronic effects of the 2-bromo substituent likely play a role, the primary determinant of the regiochemical outcome appears to be the inherent reactivity of the ketone and nitrile functionalities and the specific reaction conditions employed. The confirmed synthesis of 5-Amino-3-(2-bromophenyl)isoxazole underscores the importance of experimental validation. Further detailed studies on the reactions of this compound with a broader range of nucleophiles are warranted to fully elucidate the directing effects of the 2-bromo group and to expand the synthetic utility of this versatile building block.

References

A Comparative Guide to the Synthesis of 2-Bromobenzoylacetonitrile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in pharmaceutical development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. 2-Bromobenzoylacetonitrile, a versatile building block, is no exception. This guide provides a comparative analysis of a prominent synthetic route to this compound, offering detailed experimental protocol and quantitative data to inform your selection of the most suitable methodology for your research needs.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several strategic disconnections. Below is a summary of a well-documented and reproducible method, highlighting key performance indicators to facilitate a direct comparison of its efficacy.

Synthetic Route Starting Materials Key Reagents Reaction Time Yield (%) Purity Key Advantages Potential Challenges
Route 1: Claisen-Type Condensation Ethyl 2-bromobenzoate, AcetonitrileSodium methoxide3 hours~60% (estimated)High after chromatographyReadily available starting materials, straightforward procedure.Requires anhydrous conditions, product isolation involves acidic workup and chromatography.

Experimental Protocols

Route 1: Claisen-Type Condensation of Ethyl 2-bromobenzoate with Acetonitrile

This method employs a Claisen-type condensation reaction, a classic and reliable method for the formation of β-ketonitriles. The following protocol is adapted from the synthesis of structurally similar benzoylacetonitriles.

Reaction Scheme:

Materials:

  • Ethyl 2-bromobenzoate

  • Acetonitrile

  • Sodium methoxide

  • 2M Hydrochloric acid

  • Dichloromethane (DCM)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: A mixture of ethyl 2-bromobenzoate (1.05 mmol) and sodium methoxide (1.79 mmol) in acetonitrile (5 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 3 hours.

  • Workup: After cooling to room temperature, the resulting white precipitate is collected by filtration. The solid is then redissolved in water (5 mL).

  • Acidification and Extraction: To the aqueous solution, 2M HCl (1.5 mL) is added. The mixture is then extracted with dichloromethane (2 x 10 mL).

  • Drying and Concentration: The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is subsequently removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure product as a solid.

Expected Yield: Based on analogous reactions with ethyl benzoate and ethyl 4-chlorobenzoate, the expected yield for this reaction is in the range of 58-61%.

Logical Workflow for Synthetic Route Selection

The choice of a synthetic route often depends on a variety of factors including the desired scale, available starting materials, and time constraints. The following diagram illustrates a logical workflow for selecting an appropriate synthetic strategy for obtaining this compound.

G cluster_route1 Evaluation of Route 1 cluster_route2 Evaluation of Alternative Routes start Start: Need this compound route1 Route 1: Claisen-Type Condensation start->route1 Well-documented and reliable route2 Alternative Route (e.g., from 2-Bromobenzoyl Chloride) start->route2 Potentially faster, more reactive starting material route3 Alternative Route (e.g., from 2-Bromoacetophenone) start->route3 Different starting material, potentially different impurity profile r1_sm Ethyl 2-bromobenzoate and Acetonitrile readily available? route1->r1_sm r2_protocol Detailed protocol with yield data available? route2->r2_protocol route3->r2_protocol r1_sm->start No r1_conditions Anhydrous conditions and chromatography feasible? r1_sm->r1_conditions Yes r1_conditions->start No r1_proceed Proceed with Route 1 r1_conditions->r1_proceed Yes r2_protocol->route1 Yes, compare with Route 1 r2_develop Requires method development r2_protocol->r2_develop No

Caption: Workflow for selecting a synthetic route to this compound.

A Comparative Analysis of the Biological Activities of Heterocycles Derived from 2-Bromobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of various heterocyclic compounds synthesized from the precursor 2-Bromobenzoylacetonitrile. The synthesis of diverse heterocyclic systems, including pyrazoles, pyrimidines, pyridines, and thiazoles, has garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This document summarizes quantitative data from recent studies, details the experimental methodologies used, and visualizes key biological pathways and workflows to support further research and development in this area.

Anticancer Activity

A significant area of investigation for heterocycles derived from this compound is their potential as anticancer agents. Studies have focused on their ability to inhibit cancer cell proliferation and target key enzymes involved in tumor growth and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]

Data Presentation: In Vitro Anticancer and Enzyme Inhibition Activity

The following table summarizes the cytotoxic activity of various fused pyrazole derivatives against the human liver carcinoma cell line (HEPG2) and their inhibitory activity against EGFR and VEGFR-2 tyrosine kinases.

Compound IDHeterocycle ClassModification/SubstitutionTarget Cell Line/EnzymeIC₅₀ (µM)Reference DrugRef. Drug IC₅₀ (µM)
1 Dihydropyrano[2,3-c]pyrazole6-amino-4-(2-bromophenyl)-3-methylHEPG20.31Erlotinib10.6
2 Dihydropyrano[2,3-c]pyrazoleN-phenyl derivative of 1 HEPG20.45Erlotinib10.6
3 Pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidineFused pyrimidine from 1 EGFR0.06Erlotinib0.10
4 Pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidin-5(1H)-oneAcetylated derivative of 1 HEPG20.53Erlotinib10.6
8 Dihydropyrano[2,3-c]pyrazoleHydrazide derivativeHEPG20.61Erlotinib10.6
9 Dihydropyrano[2,3-c]pyrazoleSchiff base derivativeVEGFR-20.22Sorafenib0.09
9 Dihydropyrano[2,3-c]pyrazoleSchiff base derivativeEGFR0.25Erlotinib0.10
11 Pyrazol-3-one(E)-4-(2-Bromobenzylidene)-5-methylHEPG20.71Erlotinib10.6
12 Pyrazolo[3,4-d]pyrimidineFused pyrimidineHEPG20.49Erlotinib10.6
12 Pyrazolo[3,4-d]pyrimidineFused pyrimidineEGFR0.19Erlotinib0.10
12 Pyrazolo[3,4-d]pyrimidineFused pyrimidineVEGFR-20.31Sorafenib0.09
15 Dihydropyrano[2,3-c]pyrazoleUrea derivativeHEPG20.41Erlotinib10.6

Data sourced from a study on fused pyrazole derivatives as EGFR and VEGFR-2 dual TK inhibitors.[3]

Signaling Pathway: EGFR and VEGFR-2 Inhibition

Compounds 9 and 12 demonstrated potent dual inhibition of both EGFR and VEGFR-2.[3] These receptors are crucial for cancer progression. EGFR activation promotes tumor cell growth and proliferation, while VEGFR-2 activation is a key step in angiogenesis (the formation of new blood vessels) that supplies tumors with nutrients. Dual inhibition can thus provide a powerful, multi-pronged attack on cancer.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Downstream1 Downstream Signaling (e.g., RAS/MAPK) EGFR->Downstream1 VEGFR2 VEGFR-2 Downstream2 Downstream Signaling (e.g., PI3K/AKT) VEGFR2->Downstream2 EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation, Survival Angiogenesis Angiogenesis, Vascular Permeability Downstream1->Proliferation Downstream2->Angiogenesis Compound Heterocyclic Inhibitor (e.g., Compound 9, 12) Compound->EGFR Inhibition Compound->VEGFR2 Inhibition

Caption: EGFR/VEGFR-2 dual inhibition pathway.

Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory properties, particularly their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[4][5] COX-2 is induced during inflammation and catalyzes the production of prostaglandins, such as Prostaglandin E2 (PGE2), which are key mediators of pain and swelling.[4]

Data Presentation: Inhibition of PGE2 Production

The following table shows the effect of two thiazole derivatives, CX-32 and CX-35, on prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Compound IDConcentration (µM)PGE2 Production (% of LPS Control)
CX-32 25~60%
50~40%
100~25%
CX-35 25~55%
50~35%
100~20%
NS-398 (Ref.) 10~25%

Data is approximated from graphical representations in the cited literature.[4][5] The study showed that these compounds reduced PGE2 production to levels comparable to the selective COX-2 inhibitor NS-398 without affecting COX-2 protein levels, indicating direct enzyme inhibition.[4]

Signaling Pathway: COX-2 Mediated Inflammation

The diagram below illustrates the inflammatory cascade initiated by LPS and the inhibitory action of the thiazole derivatives on COX-2 activity.

COX2_Pathway LPS LPS (Inflammatory Stimulus) Macrophage Macrophage (RAW 264.7) LPS->Macrophage COX2_exp COX-2 Enzyme Expression Macrophage->COX2_exp Activation AA Arachidonic Acid PGE2 Prostaglandin E2 (PGE2) AA->PGE2 COX-2 Inflammation Inflammation (Pain, Swelling) PGE2->Inflammation Thiazole Thiazole Derivative (CX-32, CX-35) Thiazole->PGE2 Inhibition MTT_Assay_Workflow A 1. Seed cancer cells (e.g., HEPG2) in 96-well plates and incubate (24h). B 2. Treat cells with various concentrations of test compounds and incubate (48-72h). A->B C 3. Add MTT solution to each well and incubate (2-4h). B->C D 4. Living cells convert yellow MTT to purple formazan crystals. C->D E 5. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Measure absorbance at ~570 nm using a plate reader. E->F G 7. Calculate cell viability (%) and determine IC50 value (concentration for 50% inhibition). F->G

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Bromobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Bromobenzoylacetonitrile (CAS No. 53882-80-7), a halogenated organic compound. Adherence to these procedures is critical for minimizing health risks and environmental impact.

Immediate Safety and Hazard Profile

Core Hazards:

  • Acute Toxicity: Harmful or toxic if ingested, absorbed through the skin, or inhaled.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Lachrymator: Substance which increases the flow of tears.[2][3]

  • Hazardous Decomposition: Thermal decomposition may produce highly toxic fumes, including hydrogen cyanide and nitrogen oxides.

Quantitative Data Summary

The following table summarizes key physical and chemical data, primarily based on the closely related compound 2-Bromophenylacetonitrile, due to the limited availability of data for this compound. This information is crucial for understanding its behavior and ensuring safe handling.

PropertyValue (for 2-Bromophenylacetonitrile)Reference
CAS Number 53882-80-7 (for this compound)--INVALID-LINK--
Molecular Formula C₉H₆BrNO--INVALID-LINK--
Molecular Weight 224.06 g/mol --INVALID-LINK--
Physical State SolidAssuming based on similar structures
Melting Point/Range 1 °C / 33.8 °F--INVALID-LINK--[1]
Boiling Point/Range 140 °C / 284 °F @ 13 mmHg--INVALID-LINK--[4]
Density 1.51 g/mL at 25 °C--INVALID-LINK--[4]
Flash Point 110 °C / 230 °F--INVALID-LINK--[1]
Incompatible Materials Strong oxidizing agents, Strong bases--INVALID-LINK--

Procedural Guidance for Disposal

The following protocols provide detailed methodologies for the safe disposal of this compound.

Experimental Protocol: Waste Collection and Segregation

Objective: To safely collect and segregate waste this compound and contaminated materials.

Materials:

  • Designated, chemically compatible waste container (e.g., high-density polyethylene - HDPE) labeled "Halogenated Organic Waste."

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended)

    • Chemical splash goggles

    • Face shield

    • Lab coat

  • Waste labels/tags

Procedure:

  • Container Designation: Select a clearly marked, chemically compatible container with a secure, tight-fitting lid. This container should be exclusively for "Halogenated Organic Waste."

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other chemical constituents with their approximate percentages.

  • Waste Transfer:

    • Conduct all waste transfers within a certified chemical fume hood to minimize inhalation exposure.

    • For solid waste, carefully transfer the material into the designated waste container using a chemically resistant scoop or spatula.

    • For materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips), place them directly into the halogenated organic waste container.

  • Container Sealing and Storage:

    • Securely close the waste container lid after each addition of waste.

    • Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and bases.

Experimental Protocol: Spill Decontamination

Objective: To safely clean and decontaminate a minor spill of this compound within a laboratory setting.

Materials:

  • Spill kit containing absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

  • Decontamination solutions:

    • Suitable organic solvent (e.g., ethanol or acetone)

    • Soap and water solution

  • Disposable cloths or wipes

  • PPE as listed in the waste collection protocol

  • Designated "Halogenated Organic Waste" container

Procedure:

  • Immediate Spill Response:

    • Alert personnel in the immediate area and restrict access.

    • Ensure the spill is contained within a chemical fume hood if possible. Keep the fume hood sash at the lowest practical height.

  • Don PPE: Wear a lab coat, chemical splash goggles, a face shield, and double nitrile gloves.

  • Contain and Absorb:

    • For solid spills, carefully sweep or scoop the material into a designated waste container.

    • For solutions, cover the spill with an inert absorbent material.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris (e.g., broken glass) into the designated "Halogenated Organic Waste" container.

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone) to dissolve any remaining residue.

    • Follow with a thorough wash of the area with soap and water.

    • Place all cleaning materials (wipes, absorbent pads) into the waste container.

  • Final Disposal:

    • Seal the waste container and store it in the satellite accumulation area.

    • Arrange for pickup through your institution's Environmental Health and Safety (EHS) or hazardous waste disposal program.

Visualized Workflows and Logical Relationships

To further clarify the disposal process, the following diagrams illustrate the key decision-making and operational workflows.

Disposal_Decision_Pathway cluster_start Start cluster_assessment Waste Assessment cluster_collection Waste Collection cluster_disposal Final Disposal start Unused or Contaminated This compound assess Is the material contaminated or no longer needed? start->assess collect Collect in a designated 'Halogenated Organic Waste' container. assess->collect Yes disposal Arrange for pickup by EHS for high-temperature incineration. collect->disposal

Caption: Decision pathway for the disposal of this compound.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Restrict Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain & Absorb Spill ppe->contain collect Collect Waste in Halogenated Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste via EHS decon->dispose

Caption: Step-by-step workflow for responding to a this compound spill.

Final Disposal Route

The ultimate disposal of this compound, as with other halogenated organic compounds, is through high-temperature incineration at a licensed hazardous waste facility. Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste. Always consult with your institution's EHS department to ensure compliance with all local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling 2-Bromobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling 2-Bromobenzoylacetonitrile due to its potential hazards. This compound is classified as a halogenated organic nitrile and should be handled as a hazardous substance. Primary risks include acute toxicity if swallowed, in contact with skin, or inhaled.[1][2] It can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

All personnel must use appropriate personal protective equipment to minimize exposure. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Standard/Specification
Eyes/Face Chemical safety goggles or a face shield.[3][4]OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Skin Chemical-resistant gloves (e.g., double nitrile or Viton) and a lab coat or appropriate protective clothing.[3][4]Inspect gloves before use and observe permeability and breakthrough time.[1]
Respiratory Work should be conducted in a certified chemical fume hood.[2][5] If a fume hood is not available or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is required.[3]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling:

  • Thoroughly read and understand the Safety Data Sheet (SDS) for a similar compound, such as (2-Bromophenyl)acetonitrile.

  • Ensure a certified chemical fume hood is operational and ready for use.[2][5]

  • Verify that an emergency eyewash station and safety shower are easily accessible.[3][5]

  • Assemble all necessary laboratory equipment and reagents before starting work.

2. Handling the Chemical:

  • Don all required PPE as outlined in the table above.

  • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[2][5]

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • When transferring the chemical, do so carefully to prevent splashing or aerosol generation.

  • Keep the container tightly closed when not in use.[1][2]

  • Prohibit eating, drinking, or smoking in the laboratory area where the chemical is handled.[1]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1][2]

  • Keep the container tightly sealed.[1][2]

  • Store in a locked cabinet or an area accessible only to authorized personnel.[6]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all waste materials, including contaminated PPE (e.g., gloves), absorbent materials from spills, and empty containers, in a designated, properly labeled, and chemically compatible waste container.[4]

  • The container must be sealable.

2. Spill Management:

  • In case of a spill, ensure the area is well-ventilated, preferably within the fume hood.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).

  • Carefully scoop the absorbed material and any contaminated debris into the designated hazardous waste container.[4]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. Collect all cleaning materials as hazardous waste.[4]

3. Final Disposal:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) or licensed hazardous waste disposal program.[4]

  • The primary method for the disposal of halogenated organic waste is high-temperature incineration at a licensed facility.[4]

  • Do not dispose of this compound down the drain.[5]

Emergency First Aid Measures

Immediate action is critical in the event of exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting.[1][3] Rinse the mouth with water. Seek immediate medical attention.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Review SDS prep2 Verify Fume Hood & Safety Showers prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Transfer Chemical handle2->handle3 handle4 Store Properly handle3->handle4 disp1 Collect Waste handle4->disp1 disp2 Manage Spills disp1->disp2 disp3 Store Waste Securely disp2->disp3 disp4 EHS Pickup disp3->disp4 emergency1 Exposure Event emergency2 Administer First Aid emergency1->emergency2 emergency3 Seek Medical Attention emergency2->emergency3

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.